2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
説明
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Structure
3D Structure
特性
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-9(13-17-12-7)6-16-10-5-3-2-4-8(10)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSFNFXNCEJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthesis and Mechanistic Evaluation of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic Acid
Executive Summary
The development of novel therapeutics often relies on the principle of molecular hybridization—fusing distinct pharmacophores to create single molecules with enhanced biological efficacy and altered pharmacokinetic profiles [1]. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS No. 889941-05-3) serves as a prime example of this strategy, chemically linking the highly bioavailable, anti-inflammatory benzoic acid scaffold with the electron-dense, lipophilic 1,2,5-oxadiazole (furazan) system[2].
This technical guide outlines a highly optimized, convergent synthetic pathway for the scalable preparation of this molecule. By prioritizing mechanistic causality and continuous analytical validation, the protocols below bypass common side reactions, delivering high-purity yields suitable for advanced downstream drug development.
Molecular Design and Retrosynthetic Strategy
The construction of the ether linkage between the substituted benzoic acid and the furazan system is the defining challenge of this synthesis. A convergent [3] is the most chemically sound approach.
Retrosynthetic disconnections for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
The Causality Behind the Route Selection (Expertise & Experience)
Two theoretical pathways exist for the Williamson etherification:
-
Route A: Nucleophilic attack by a furazan-alkoxide onto a 2-halobenzoate.
-
Route B: Nucleophilic attack by a salicylate-phenoxide onto a furazan-halide.
Route B is strictly mandated. Phenoxides are exceptionally robust nucleophiles compared to aliphatic alkoxides. Furthermore, forcing an alkoxide to undergo Nucleophilic Aromatic Substitution (
Protecting the benzoic acid component as a methyl ester (methyl salicylate) is equally critical. If left unprotected, the highly acidic carboxylate (
Step-by-Step Experimental Protocols
The following workflows act as self-validating chemical systems. Each step is punctuated by explicit observational milestones to guarantee the integrity of the intermediate before progressing.
Step-by-step synthetic workflow for the Williamson etherification and saponification.
Protocol 3.1: Synthesis of the Furazan Halide Electrophile
Starting Material: Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate.
-
Selective Ester Reduction: Dissolve the ester (1.0 eq) in a 1:2 mixture of THF/Ethanol (0.2 M). Add anhydrous
(1.5 eq) followed by (3.0 eq) at 0°C [4].-
Causality: Lithium Aluminum Hydride (
) is excessively harsh and risks reductive cleavage of the oxadiazole ring. The combination of and generates Calcium Borohydride ( ) in situ. The ions heavily chelate the ester carbonyl, lowering its LUMO and rendering it highly susceptible to mild hydride attack[5]. -
Validation: The reaction violently evolves
gas. Quench with acetone once gas evolution ceases. TLC (Hexanes:EtOAc 1:1) will show a highly polar spot indicative of the intermediate alcohol.
-
-
Chlorination: Dissolve the isolated (4-methyl-furazan-3-yl)methanol in dry Dichloromethane (DCM) at 0°C. Add a catalytic drop of DMF. Slowly dropwise add Thionyl Chloride (
, 1.2 eq).-
Validation: Stir for 2 hours. Evaporate to dryness to isolate 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole [6].
-
Protocol 3.2: Convergent Williamson Etherification
-
Phenoxide Generation: To an oven-dried flask under Argon, add methyl salicylate (1.0 eq) and anhydrous
(2.0 eq) in dry N,N-Dimethylformamide (DMF) (0.5 M).-
Validation: Stir at room temperature for 30 minutes. The solution will shift to a pale yellow color, visually confirming the quantitative generation of the phenoxide anion.
-
- Alkylation: Cool the reaction to 0°C. Add 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole (1.1 eq) dropwise to control the exotherm.
-
Propagation: Heat the reaction mixture to 80°C for 4 to 6 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active starting phenol spot will disappear, replaced by a higher
non-phenolic spot (methyl 2-(4-methyl-furazan-3-ylmethoxy)-benzoate).
-
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (
, 3x). Wash the organic layer rigorously with brine (5x) to forcibly partition the DMF out of the organic layer. Dry over and concentrate in vacuo.
Protocol 3.3: Terminal Saponification
-
Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (
, 3.0 eq). Stir at room temperature for 12 hours.-
Causality: Utilizing
instead of ensures a milder curve, preventing potential ring-opening degradation of the oxadiazole system [3].
-
-
Acidification & Isolation: Wash the basic aqueous layer once with Diethyl Ether to remove organic impurities. Cool the aqueous layer to 0°C and slowly acidify with 1M
until the .-
Validation: An immediate, dense white precipitate will form. This is the protonated target molecule. Vacuum filter, wash with cold water, and dry under high vacuum to yield ultra-pure 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
-
Quantitative Data and Analytical Parameters
To ensure continuous system verification, the following analytical parameters and condition optimization metrics serve as standardization points for the synthesis process.
Table 1: Analytical Profile for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic Acid[CAS 889941-05-3]
| Parameter | Specification / Expected Value | Justification / Origin |
| Molecular Formula | Derived strictly from structural skeleton[2]. | |
| Molecular Weight | 234.21 g/mol | Confirm via Mass Spectrometry. |
| MS ( | Protonation of furazan nitrogen or carboxyl oxygen[3]. | |
| Carboxyl proton, aromatic ring protons, -O-CH2- linker, furazan methyl group. |
Table 2: Optimization Matrix for Williamson Etherification (Protocol 3.2)
| Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Outcome & System Causality |
| THF | 0 to 25 | 45% | Over-reactive. Unintended ester enolate formation causes complex mixtures and lower yield. | |
| Acetonitrile | 80 | 72% | "Cesium Effect" aids in | |
| DMF | 80 | >88% | Optimal. Mild base exclusively deprotonates the phenol. Polar aprotic DMF leaves the phenoxide highly nucleophilic. |
References
-
TÜBİTAK Academic Journals. "Hybrid organic molecules as antiinflammatory agents; a review of structural features and biological activity". Available at:[Link][1]
-
ResearchGate. "Why some esters can be reduced by sodium borohydride? - Technical Discussions". Available at:[Link][4]
-
Indian Academy of Sciences. "Sodium borohydride reduction of aromatic carboxylic acids via methyl esters". Available at:[Link][5]
-
Google Patents. "US 10,428,083: Synthesis of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole". Available at:[6]
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- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Investigating the Potential Biological Targets of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel small molecule, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid. By dissecting the molecule into its core pharmacophoric components—the furazan and benzoic acid moieties—we can leverage existing knowledge to inform a rational, multi-pronged approach to target discovery. This document outlines a strategic workflow, integrating computational prediction with established experimental protocols, to elucidate the mechanism of action and therapeutic potential of this compound. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Rationale for Investigating 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
The compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a synthetic molecule that marries two well-established pharmacophores: the 1,2,5-oxadiazole (furazan) ring system and the benzoic acid scaffold. This molecular hybridization is a deliberate strategy in medicinal chemistry aimed at creating new chemical entities with potentially enhanced or novel biological activities.[1]
The benzoic acid moiety is a "privileged scaffold" in drug discovery, present in a wide array of therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.[1] Its carboxylic acid group often plays a crucial role in binding to biological targets like enzymes and receptors.[1] The furazan heterocycle is also a versatile component in medicinal chemistry, known to enhance the physical and biological properties of molecules.[2][3][4] Furazan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5]
The methoxy linker provides conformational flexibility, which can be advantageous for optimal binding to a target protein, while the methyl group on the furazan ring may influence metabolic stability and target interaction.[1] The specific substitution pattern at the 2-position of the benzoic acid is a common design strategy to explore the chemical space around this core structure.[1] Given the rich pharmacology of its constituent parts, a systematic investigation into the biological targets of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is warranted.
Postulated Biological Target Classes Based on Scaffold Analysis
Based on the known activities of furazan and benzoic acid derivatives, we can hypothesize several classes of potential biological targets for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Enzymes
Enzyme inhibition is a common mechanism of action for both furazan and benzoic acid derivatives.
-
Protein Tyrosine Phosphatases (PTPs): Benzoic acid derivatives have been identified as inhibitors of PTPs, such as striatal-enriched protein tyrosine phosphatase (STEP), which are attractive targets for neurodegenerative diseases.[6]
-
Tyrosinase: Certain benzoic acid derivatives have shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in dermatology and in treating pigmentation-related disorders.[7][8]
-
Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs): The benzoic acid scaffold is versatile for designing inhibitors of enzymes implicated in Alzheimer's disease, such as AChE and hCAs.[9]
-
Indoleamine 2,3-dioxygenase (IDO1) and SENP2 Protease: Some furazan derivatives are known to inhibit these enzymes, which are relevant in cancer immunotherapy and other diseases.[5]
-
Kinases: Protein kinases are critical therapeutic targets, particularly in oncology.[10] The overall structure of the topic compound may be amenable to binding within the ATP-binding pocket of various kinases.
G-Protein Coupled Receptors (GPCRs)
While less common for these specific scaffolds, the possibility of GPCR modulation should not be dismissed. For instance, some benzoic acid derivatives act as antagonists for the prostaglandin E2 receptor EP4 subtype.[11]
Nuclear Receptors
The lipophilic nature of the compound might allow it to cross cell membranes and interact with intracellular targets, including nuclear receptors that regulate gene expression.
Ion Channels
The benzofurazan moiety is present in the dihydropyridine calcium channel antagonist isradipine, used for treating hypertension, suggesting that ion channels could be a potential target class.[5]
A Strategic Workflow for Target Identification and Validation
A systematic approach combining computational and experimental methods is crucial for efficiently identifying and validating the biological targets of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Caption: A strategic workflow for target identification and validation.
Phase 1: In Silico Target Prediction (Computational Approach)
Computational methods can rapidly screen large databases of biological targets to identify those with a high probability of interacting with the compound of interest, thus narrowing down the experimental search space.[12][13][14]
3.1.1. Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Methods: These approaches utilize the chemical similarity of the query molecule to compounds with known biological activities.[12]
-
2D and 3D Similarity Searching: Compare the molecular fingerprints and shape of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid against databases of bioactive molecules (e.g., ChEMBL, PubChem).
-
Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the molecule and screen it against a database of target pharmacophores.[12]
-
-
Structure-Based Methods: These methods involve docking the 3D structure of the compound into the binding sites of known protein targets.[12][14]
-
Molecular Docking: Perform large-scale molecular docking of the compound against a library of druggable protein structures (e.g., from the Protein Data Bank).[14] This can predict binding poses and estimate binding affinities.
-
Machine Learning Models: Utilize pre-trained machine learning models, such as those in KinasePred, to predict activity against specific target families like kinases.[10]
-
3.1.2. Protocol: In Silico Target Prediction Workflow
-
Compound Preparation: Generate a high-quality 3D structure of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid and perform energy minimization.
-
Database Selection: Choose relevant databases for screening, including those containing known drugs and bioactive compounds, as well as databases of protein structures.
-
Ligand-Based Screening:
-
Perform 2D similarity searches using Tanimoto coefficient calculations.
-
Generate a 3D conformer ensemble and perform shape-based screening.
-
Develop a pharmacophore model and screen against a pharmacophore database.
-
-
Structure-Based Screening:
-
Select a panel of potential protein targets based on the scaffold analysis (Section 2).
-
Perform molecular docking simulations for each target.
-
Analyze the docking scores, binding poses, and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Target Prioritization:
-
Consolidate the results from both ligand-based and structure-based approaches.
-
Rank the potential targets based on the strength of the evidence (e.g., high similarity scores, favorable docking energies, and relevant biological pathways).
-
Phase 2: Experimental Target Validation
The prioritized targets from the in silico phase must be validated through a series of in vitro and cell-based experiments.
3.2.1. In Vitro Binding Assays
These assays directly measure the physical interaction between the compound and the purified target protein.
| Assay Type | Principle | Target Class Suitability |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Enzymes, Receptors |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Enzymes, Receptors |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target. | Receptors, Ion Channels |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent probe upon displacement by the compound. | Enzymes, Nuclear Receptors |
3.2.2. In Vitro Functional Assays
These assays determine if the binding of the compound to the target results in a functional consequence (e.g., inhibition or activation).
Protocol: Enzyme Inhibition Assay (General)
-
Reagents and Materials: Purified enzyme, substrate, buffer, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, positive control inhibitor, and a microplate reader.
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Setup: In a microplate, add the enzyme, buffer, and varying concentrations of the compound or control.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product.
-
Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
3.2.3. Cell-Based Assays
These assays assess the effect of the compound on cellular processes that are modulated by the target of interest.
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To evaluate the antiproliferative effects on cancer cell lines.[15]
-
Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.
-
Western Blotting: To detect changes in the phosphorylation state or expression level of the target protein and downstream signaling molecules.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
Advanced Mechanistic Studies
Once a primary target has been validated, further studies are necessary to elucidate the detailed mechanism of action.
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- 8. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" structural analogs and derivatives
An In-depth Technical Guide to 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: Structural Analogs and Derivatives
Abstract
This technical guide provides a comprehensive overview of 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid, a molecule of significant interest in medicinal chemistry. The rationale for its design is rooted in the principle of molecular hybridization, combining the well-established therapeutic potential of the benzoic acid scaffold with the diverse bioactivities of the furazan ring system.[1] This guide will delve into the synthetic strategies for this compound, explore the structure-activity relationships (SAR) of its potential analogs and derivatives by drawing insights from related compounds, and propose potential therapeutic applications. Detailed experimental protocols for synthesis and biological evaluation are provided to enable further research and development in this area.
Introduction to the Core Molecule: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS No. 889941-05-3) is a bifunctional molecule that marries two key pharmacophores: the benzoic acid moiety and a substituted furazan ring, connected by a methoxy linker.[1] Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[2][3] The furazan (1,2,5-oxadiazole) ring, a five-membered heterocycle, is also a "privileged" structure known to impart a range of biological activities to molecules that contain it.[4]
The strategic combination of these two moieties is based on the principle of molecular hybridization, aiming to create a new chemical entity with potentially enhanced or novel biological activity.[1] The methoxy linker provides a degree of conformational flexibility, which can be advantageous for binding to biological targets, while the methyl group on the furazan ring can influence the compound's metabolic stability and interactions with target proteins.[1]
Table 1: Physicochemical Properties of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
| Property | Value |
| CAS Number | 889941-05-3[1] |
| Molecular Formula | C11H10N2O4[5] |
| Molecular Weight | 234.21 g/mol [1][5] |
| InChI Key | XSLSFNFXNCEJTN-UHFFFAOYSA-N[1] |
Synthesis and Characterization
The synthesis of 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid is typically achieved through a convergent approach, where the furazan and benzoic acid components are synthesized separately and then coupled.[1] The Williamson ether synthesis is a key and reliable method for forming the ether linkage.[1][6][7]
Synthetic Pathways
Two primary routes for the Williamson ether synthesis are proposed:
Route A: From (4-Methyl-furazan-3-yl)methanol and a 2-Halobenzoic Acid Derivative
This involves the reaction of the alkoxide of (4-methyl-furazan-3-yl)methanol with an ester of a 2-halobenzoic acid, followed by hydrolysis.[1]
Route B: From a Salicylic Acid Derivative and a Halo-functionalized Furazan
This alternative route involves the reaction of a phenoxide derived from a salicylic acid ester with a halo-functionalized furazan, such as 3-(chloromethyl)-4-methyl-furazan.[1]
Caption: Synthetic pathways to 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid.
Experimental Protocol: Williamson Ether Synthesis (Route A)
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve (4-methyl-furazan-3-yl)methanol (1 equivalent) in a suitable polar aprotic solvent like DMF or DMSO.[8]
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C.[9]
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Etherification: Add a solution of methyl 2-bromobenzoate (1 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).[7][8]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.[8]
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution.
-
Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture, acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid.[10]
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.[1]
-
Mass Spectrometry: To confirm the molecular weight.[11][12][13]
-
FT-IR Spectroscopy: To identify functional groups.
Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)
Insights from Furazan-Containing Bioactive Molecules
-
Furazano[3,4-b]pyrazines (Mitochondrial Uncouplers): Studies on compounds like BAM15 have shown that the furazan ring is crucial for their activity as mitochondrial protonophores. The electronic properties and pKa of the molecule, influenced by substituents on the other aromatic rings, are key determinants of their uncoupling efficiency.[15]
-
Furazan-3,4-diamide Analogs (Anticancer Agents): Research on these analogs suggests that the 1,2,5-oxadiazole (furazan) ring, in combination with electron-withdrawing groups on an attached phenyl ring, contributes significantly to their anti-proliferative effects.[8]
-
Acyl Derivatives of 3-Aminofurazanes (Antiplasmodial Agents): The antiplasmodial activity of these compounds is highly dependent on the nature of the acyl group. Benzamide derivatives have shown particular promise, with the substitution pattern on the phenyl ring affecting both activity and cytotoxicity.[16]
Insights from Benzoic Acid Derivatives
The biological activity of benzoic acid derivatives can be modulated by the nature and position of substituents on the aromatic ring.[2] These modifications can influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets.
Proposed Structural Modifications and Predicted Outcomes
Based on the above insights, the following modifications to the core structure of 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid can be proposed to explore the SAR:
Caption: Proposed structural modifications for SAR studies.
Table 2: Proposed Analogs of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid for SAR Studies
| Modification Area | Proposed Substituents | Predicted Impact on Activity |
| Benzoic Acid Ring | Halogens (F, Cl, Br) at positions 4 or 5 | May enhance binding affinity and cell permeability. |
| Nitro group (NO₂) at position 4 or 5 | Electron-withdrawing nature may enhance anticancer activity.[8] | |
| Amino group (NH₂) at position 4 or 5 | Can act as a hydrogen bond donor, potentially improving target interaction. | |
| Furazan Ring | Replace methyl group with CF₃, ethyl, or phenyl | Can modulate lipophilicity and metabolic stability. |
| Methoxy Linker | Ethoxy or propoxy linker | Increased length may allow for probing deeper into a binding pocket. |
| Thioether linker | May alter bond angles and electronic properties. |
Potential Therapeutic Applications and Biological Evaluation
The hybrid nature of 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid suggests several potential therapeutic applications that warrant investigation.
Hypothesized Therapeutic Targets
-
Anticancer Agents: The presence of both the furazan and benzoic acid moieties suggests potential for anticancer activity.[2][8][17] Many furazan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][17]
-
Mitochondrial Uncouplers: Certain furazan-containing compounds are known to act as mitochondrial uncouplers, which have therapeutic potential in metabolic diseases and neurodegenerative disorders.[15]
-
Antimicrobial Agents: Both furazan and benzoic acid derivatives have been reported to possess antimicrobial properties.[2][4][18]
Experimental Protocols for Biological Evaluation
A common method for initial screening is the MTT assay, which measures cell viability.[19]
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance using a plate reader. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The effect on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR).[20][21][22]
-
Mitochondria Isolation: Isolate mitochondria from a suitable source, such as rat liver, through differential centrifugation.[21][23]
-
OCR Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR of the isolated mitochondria.
-
Compound Addition: After establishing a baseline OCR, inject the test compound and monitor for an increase in oxygen consumption, which is indicative of uncoupling.
-
Controls: Use known uncouplers like FCCP as positive controls.[20][22][23]
The Kirby-Bauer disk diffusion method is a standard technique for screening antimicrobial activity.[24]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.[24]
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[24] A larger zone indicates greater susceptibility. For more quantitative data, broth microdilution methods can be used to determine the Minimum Inhibitory Concentration (MIC).[25][26][27][28]
Conclusion and Future Directions
2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its rational design, based on the principle of molecular hybridization, provides a strong foundation for further investigation. This guide has outlined the key synthetic strategies and provided a framework for exploring the structure-activity relationships of its analogs and derivatives.
Future research should focus on the synthesis and biological evaluation of the proposed analogs to establish a clear SAR for this class of compounds. The most promising compounds should then be subjected to more extensive preclinical testing, including in vivo efficacy and toxicity studies, to determine their therapeutic potential.
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Dinesh, J. (2013, February 5). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Retrieved from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015, May 13). Retrieved from [Link]
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Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024, September 7). Retrieved from [Link]
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An In-Silico Docking Primer: Deconstructing the Binding Potential of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
A Senior Application Scientist's Guide to Structure-Based Virtual Screening for Novel Chemical Entities
Abstract
This technical guide provides a comprehensive, in-depth framework for conducting in silico molecular docking studies on novel chemical entities, using the compound "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" as a case study. As this molecule is not extensively characterized in public literature, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines the logical progression from target selection and preparation to ligand setup, execution of the docking simulation, and rigorous post-docking analysis. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is arduous and expensive. In silico molecular docking has emerged as an indispensable, cost-effective tool in the early stages of this process, particularly for hit identification and lead optimization.[1][2] By computationally predicting the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor), we can rapidly screen vast chemical libraries and prioritize candidates for experimental validation.[1][3]
The subject of this guide, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, represents a common challenge in drug discovery: a novel chemical entity with limited published data. Its structure, however, offers valuable clues. It is a molecular hybrid, combining a benzoic acid scaffold with a furazan ring system.[4] Benzoic acid derivatives are prevalent in medicinal chemistry, often engaging with biological targets through their carboxylic acid group.[4] The furazan (1,2,5-oxadiazole) ring is also a recognized pharmacophore associated with a range of biological activities, including antitumor and antimicrobial effects.[4][5][6] This hybridization suggests a high potential for biological activity, making it an ideal candidate for exploratory in silico screening.[4]
This guide will therefore not focus on a single, predetermined target but will instead detail a robust and adaptable workflow for performing docking studies on a compound like this against a panel of rationally selected targets.
The In Silico Docking Workflow: A Conceptual Overview
Molecular docking aims to predict the structure of the ligand-receptor complex and estimate its binding affinity using scoring functions.[1] The process can be broken down into two core components: a sampling algorithm that generates various ligand poses within the receptor's binding site, and a scoring function that ranks these poses.[1][2] A successful docking study relies on meticulous preparation of both the receptor and the ligand.[3][7]
Our workflow is designed as a logical progression, ensuring that each step builds upon a solid foundation.
Caption: High-level overview of the molecular docking workflow.
Phase 1: Meticulous Preparation for a Validated Study
The quality of a docking simulation is fundamentally dependent on the quality of the input structures.[3] Rushing this phase is a common pitfall that leads to unreliable and misleading results.
Target Selection & Rationale
Given the chemical features of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, we can hypothesize several potential target classes. Benzoic acid derivatives are known to target enzymes where the carboxylate can form key ionic or hydrogen bond interactions. A prime example is the Cyclooxygenase (COX) family of enzymes (COX-1 and COX-2), key targets in anti-inflammatory drug design.
For this guide, we will proceed with Human Prostaglandin H2 Synthase-1 (COX-1) as our primary example target.
Protocol 3.1: Target Structure Acquisition
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for a high-resolution crystal structure of human COX-1. A suitable entry is PDB ID: 1EQG .
-
Download the structure in PDB format. This file contains the atomic coordinates of the protein, as well as any co-crystallized ligands, ions, and water molecules.[8]
Receptor Preparation: Creating a Clean and Valid System
The raw PDB file is not immediately ready for docking.[9] It must be "cleaned" to remove extraneous molecules and prepared to be computationally viable. This protocol utilizes UCSF Chimera, a powerful molecular visualization and analysis tool.[9]
Protocol 3.2: Receptor Preparation using UCSF Chimera
-
Load Structure: Open the downloaded PDB file (e.g., 1EQG.pdb) in UCSF Chimera.[9]
-
Remove Extraneous Chains & Molecules: The 1EQG structure contains multiple protein chains and a co-crystallized ligand. For simplicity, we will retain only chain A.
-
Go to Select > Chain > B (and any other chains).
-
With the other chains selected, go to Actions > Atoms/Bonds > delete.
-
Remove water molecules by selecting Select > Structure > solvent. Delete the selected water molecules.
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. These are critical for accurate electrostatics.[10]
-
Go to Tools > Structure Editing > AddH.
-
Specify the protonation states of histidine residues based on the local environment, if known. Otherwise, allow the software to determine them. Click OK.
-
-
Add Charges: Assign partial atomic charges to the protein atoms. This is crucial for the scoring function to calculate electrostatic interactions.
-
Go to Tools > Structure Editing > Add Charge.
-
Select the AMBER ff14SB force field for proteins. Click OK.
-
-
Save Prepared Receptor: Save the cleaned, prepared protein structure as a Mol2 file (e.g., receptor_prepared.mol2), which preserves the added charges and atom types.
Ligand Preparation: Optimizing the Small Molecule
The ligand, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, must also be converted into a 3D structure and assigned appropriate chemical properties.
Protocol 3.3: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch, or obtain its SMILES string (Cc1nonc1COCc2ccccc2C(=O)O).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
obabel -:"Cc1nonc1COCc2ccccc2C(=O)O" -O ligand.mol2 --gen3d
-
-
Energy Minimization: The initial 3D conformation may not be energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to find a low-energy conformer.
-
obabel ligand.mol2 -O ligand_min.mol2 --minimize --ff MMFF94
-
-
Assign Charges & Atom Types: Use software like AutoDock Tools (ADT) or a similar program to assign Gasteiger partial charges and define rotatable bonds, which are essential for flexible ligand docking.[10][11]
-
Save Prepared Ligand: Save the final structure in the PDBQT format (ligand.pdbqt), which is required for use with AutoDock Vina.[12]
Phase 2: The Docking Simulation
With meticulously prepared receptor and ligand files, we can proceed to the core docking calculation. This guide uses AutoDock Vina, a widely adopted, accurate, and fast docking program.[13]
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"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" ADMET prediction
An In-Depth Technical Guide to the ADMET Profile of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being primary causes of late-stage attrition. Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just beneficial, but essential for a successful drug discovery campaign.[1][2][3] This guide provides a comprehensive ADMET prediction and a proposed experimental validation strategy for the novel compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS: 889941-05-3). By integrating robust in silico modeling with a tiered in vitro validation workflow, we aim to build a foundational ADMET profile, identify potential liabilities, and guide future optimization efforts for this molecule.
Introduction: The Imperative of Early ADMET Profiling
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[3] Identifying compounds with suboptimal ADMET characteristics before they enter resource-intensive development phases saves significant time and capital.[2] This process begins with understanding the molecule's intrinsic properties. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a hybrid molecule, combining two key pharmacophores: the benzoic acid scaffold, a privileged structure in medicinal chemistry, and the furazan ring system, known for a range of bioactivities.[4] The methoxy linker provides conformational flexibility, which may be crucial for target binding.[4] This guide will first dissect the molecule's structure to hypothesize its ADMET profile, then employ computational models for a quantitative prediction, and finally, lay out a pragmatic, step-by-step experimental plan to validate these predictions.
Molecular Structure and Physicochemical Forensics
A molecule's structure dictates its behavior. Before any computational or experimental analysis, an expert examination of the key functional groups of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid can provide critical insights.
-
Benzoic Acid Moiety : The carboxylic acid group is the dominant feature. It is acidic (expected pKa ~4-5), meaning it will be predominantly ionized (negatively charged) at physiological pH (7.4). This has several implications:
-
Absorption : Ionization generally reduces passive diffusion across the gut wall, potentially limiting oral bioavailability.
-
Solubility : The carboxylate form enhances aqueous solubility.
-
Distribution : High plasma protein binding, particularly to albumin, is common for acidic drugs. It may also be a substrate for uptake and efflux transporters like Organic Anion Transporters (OATs).[5]
-
-
Furazan Ring : This nitrogen-containing heterocycle can influence metabolic stability. The ring itself is relatively electron-poor. The attached methyl group, however, presents a potential site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
Ether Linkage (-O-CH2-) : Ether linkages can be metabolically labile, susceptible to O-dealkylation. However, their stability can vary greatly depending on the surrounding electronic environment.
-
Overall Lipophilicity : The combination of the aromatic benzoic acid ring and the furazan system, offset by the polar carboxylic acid, suggests the molecule will have moderate lipophilicity, a key determinant of many ADMET properties.[6]
Tier 1: In Silico ADMET Prediction
Computational modeling serves as a critical "Tier Zero" screen, allowing for the rapid, cost-effective triage of thousands of compounds before synthesis or wet lab testing.[7] Using established machine learning and Quantitative Structure-Activity Relationship (QSAR) models, similar to those found in platforms like ADMET Predictor, SwissADME, or pkCSM, we can generate a predictive profile for our compound of interest.[1][6][7][8]
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Implication & Expert Commentary |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 234.21 | Well within Lipinski's Rule of Five (<500), favorable for good absorption and diffusion. |
| logP (Octanol/Water) | 2.5 - 3.0 | Moderate lipophilicity. Balances solubility and permeability, a good starting point for a drug candidate. |
| logD at pH 7.4 | 0.8 - 1.5 | Reflects the impact of the acidic group's ionization. The lower value compared to logP indicates that at physiological pH, the compound is more hydrophilic, which could impact membrane permeability. |
| pKa (Acidic) | 4.2 | Typical for a benzoic acid. Confirms significant ionization in the blood and intestines. |
| Aqueous Solubility | Moderate to High | The ionized carboxylate group is expected to drive solubility. Unlikely to be a solubility-limited compound. |
| Absorption | ||
| Human Intestinal Absorption | >90% | Predicted to be well-absorbed. Despite ionization, the overall properties suggest efficient uptake. |
| Caco-2 Permeability (Papp) | >1.0 x 10⁻⁶ cm/s | Predicted to have high permeability, suggesting good potential for passive diffusion across the intestinal wall.[6] |
| P-gp Substrate | No | Not predicted to be a substrate of P-glycoprotein, a key efflux pump. This is favorable for oral bioavailability. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding is anticipated due to the acidic nature and lipophilic regions. This reduces the free fraction of the drug available for therapeutic effect and clearance. |
| Blood-Brain Barrier (BBB) | Not likely to cross | The ionized nature and potential for high plasma protein binding make significant CNS penetration unlikely. |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | |
| CYP3A4 Inhibitor | Unlikely | |
| Metabolic Hotspots | Methyl group on the furazan ring, aromatic ring hydroxylation | The primary sites for Phase I metabolism are predicted to be oxidation of the methyl group and potential hydroxylation of the benzoic acid ring. |
| Excretion | ||
| Primary Route | Renal | As a small, polar (at physiological pH) molecule, renal clearance is the most probable primary excretion pathway. |
| Toxicity | ||
| hERG Inhibition | Low Risk | The molecular structure does not contain common motifs associated with hERG channel blockage. |
| AMES Mutagenicity | Low Risk | No structural alerts for mutagenicity are apparent. |
| Hepatotoxicity | Low Risk | No obvious toxico-phores are present. |
Tier 2: Proposed Experimental Validation Workflow
While in silico predictions are invaluable for guidance, they must be confirmed by experimental data.[9] The following section details a logical, tiered workflow with self-validating protocols to ascertain the true ADMET profile of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
ADMET Evaluation Workflow Diagram
Caption: A tiered workflow for ADMET evaluation.
Absorption Protocols
A. Thermodynamic & Kinetic Solubility
-
Causality: Poor solubility is a major hurdle for oral drug absorption and can complicate the interpretation of other in vitro assays. This initial screen is fundamental.
-
Protocol: Kinetic Solubility via Nephelometry
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Using a liquid handler, dispense the stock solution into a 96-well microplate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤1%).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The concentration at which precipitation is first observed is determined as the kinetic solubility.
-
-
Trustworthiness: A standard compound with known solubility (e.g., Propranolol) is run in parallel to validate the assay performance.
B. Membrane Permeability
-
Causality: To be orally absorbed, a drug must cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, high-throughput measure of passive diffusion.[5]
-
Protocol: PAMPA
-
Prepare a donor plate: Add the test compound (e.g., at 10 µM) to a buffer solution at pH 6.5 (simulating the upper intestine).
-
Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Add buffer at pH 7.4 to the wells of the acceptor plate.
-
Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using established equations. High and low permeability control compounds (e.g., Testosterone and Atenolol) are included for validation.
-
Metabolism Protocol
-
Causality: Rapid metabolism by liver enzymes, particularly CYPs, can lead to low bioavailability and a short duration of action. The liver microsomal stability assay is the industry standard for assessing Phase I metabolic liability.[5]
-
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Prepare incubations in a 96-well plate containing the test compound (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plates to pellet the protein and analyze the supernatant for the remaining parent compound via LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Toxicity Protocol
-
Causality: Early identification of potential cytotoxicity is crucial to avoid investing in compounds that may have safety issues. A general cytotoxicity screen against a relevant cell line (e.g., human liver cells) is a standard first step.
-
Protocol: Cytotoxicity in HepG2 Cells (MTT Assay)
-
Seed HepG2 cells (a human hepatoma cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24-48 hours.
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells will metabolize MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that causes 50% cell death).
-
Integrated Risk Assessment and Path Forward
Based on the integrated in silico and proposed in vitro data, we can formulate a preliminary risk assessment for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Table 2: Integrated ADMET Risk and Mitigation Summary
| ADMET Area | Predicted Risk | Key Indicator(s) | Proposed Next Steps / Mitigation |
|---|---|---|---|
| Absorption | Low | High predicted permeability and absorption. | Confirm with Caco-2 assay to assess active transport/efflux. If permeability is lower than expected, medicinal chemistry efforts could focus on masking the carboxylic acid (e.g., prodrugs). |
| Distribution | Medium | High predicted plasma protein binding (>90%). | Experimentally determine the free fraction using equilibrium dialysis. A very low free fraction (<1%) could be a liability, requiring higher doses. |
| Metabolism | Low-Medium | Potential metabolism at the furazan methyl group. | Conduct metabolite identification studies using HLM to confirm metabolic pathways. If the methyl group is a significant liability, it could be replaced (e.g., with -CF3) to block metabolism. |
| Toxicity | Low | No structural alerts and low predicted toxicity. | Confirm with experimental cytotoxicity assays. If cytotoxicity is observed, conduct follow-up mechanism-of-action studies. |
The initial assessment of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid reveals a promising profile for a drug discovery starting point. Its physicochemical properties appear balanced, and major liabilities in absorption and toxicity are not predicted. The most significant potential flag is the high plasma protein binding, a common feature of acidic compounds, which must be experimentally quantified. The proposed tiered validation workflow provides a clear, efficient, and scientifically rigorous path to building a comprehensive ADMET package for this molecule. The resulting data will be crucial for making an informed go/no-go decision or for guiding the next cycle of molecular design and optimization.
References
- Journal of Hunan University Natural Sciences. (n.d.). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
- Benchchem. (n.d.). 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3.
- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
- MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
- Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
- PubMed. (2026, January 8). Molecular simulation and ADMET analysis of fucoidan derivatives against dengue virus: identification of 3,4-diphospho fucoidan as a promising lead compound.
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A Comprehensive Review of Furazan-Based Compounds and a Technical Guide to 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed exploration of the 1,2,5-oxadiazole (furazan) heterocyclic system, a scaffold of growing importance in medicinal chemistry. While less common than other oxadiazole isomers, furazan derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development programs.[1][2][3] This document delves into the chemical properties, synthesis, and therapeutic applications of furazan-containing molecules. The core of this guide focuses on the specific compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS No. 889941-05-3), presenting it as a case study in modern drug design. The rationale behind its structure, based on the principle of molecular hybridization, is discussed in detail. Furthermore, a comprehensive, step-by-step synthetic protocol is provided, accompanied by expert insights into the causality behind the experimental choices. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics leveraging the unique properties of the furazan ring.
The Furazan Scaffold: A Heterocycle of Emerging Interest in Medicinal Chemistry
The incorporation of heterocyclic rings is a cornerstone of modern drug design, often enhancing a molecule's physical properties and biological activity.[2][3] Among the vast array of available heterocycles, the oxadiazoles—five-membered rings containing one oxygen and two nitrogen atoms—are particularly noteworthy. While 1,2,4- and 1,3,4-oxadiazoles are widely used, the 1,2,5-oxadiazole isomer, known as furazan, is a less-explored but highly promising scaffold.[1][3][4]
Physicochemical Properties of Furazans
The furazan ring is an aromatic, electron-withdrawing heterocycle.[4][5] This electron deficiency is due to the presence of the electronegative oxygen and nitrogen atoms within the ring. This property significantly influences the molecule's overall electronics, which can be leveraged to modulate its interaction with biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. The parent compound, furazan, is a clear oil with a boiling point of 98 °C.[6] Its derivatives are typically synthesized from the oxime derivatives of 1,2-diketones, such as the cyclic dehydration of glyoxime.[5][6]
Caption: The chemical structure of the 1,2,5-oxadiazole (furazan) ring with IUPAC numbering.
A Broad Spectrum of Biological Activity
Furazan derivatives have been investigated for a diverse range of therapeutic applications. Their biological activities are often attributed to the unique electronic and structural properties of the furazan ring. Documented activities include:
-
Anticancer: A series of furazan derivatives were synthesized and showed good inhibitory activity against several human solid tumor cell lines.[7]
-
Antimicrobial and Antiparasitic: Various furazan-based compounds have demonstrated antimicrobial and antiplasmodial activity, showing promise in tackling infectious diseases like malaria.[4][8]
-
Enzyme Inhibition: Furazan derivatives have been shown to be potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[4][7]
-
Mitochondrial Uncoupling: Fused furazan systems, such as furazano[3,4-b]pyrazines, have been identified as novel mitochondrial protonophores, which have therapeutic potential for treating obesity and diseases linked to oxidative stress.[9][10]
Molecular Design: The Rationale for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
The design of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a prime example of molecular hybridization . This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action.[11]
Caption: Conceptual diagram of the molecular hybridization strategy.
Component Scaffolds
-
Benzoic Acid: Benzoic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry.[11] Their simple, modifiable structure is found in a multitude of drugs, including anti-inflammatory and antimicrobial agents. The carboxylic acid group is often critical for interacting with biological targets.[11]
-
Furazan: As discussed, the furazan ring system contributes its own diverse bioactivities.[11] The methyl group substituent on the furazan ring can further influence the compound's metabolic stability and its specific interactions with target proteins.[11]
-
Methoxy Linker: The ether linkage provides a flexible bridge between the two core scaffolds. This flexibility can be crucial, allowing the molecule to adopt the optimal conformation for binding to a receptor or enzyme active site.[11]
The specific combination of these fragments in 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid creates a novel chemical entity designed to explore new therapeutic possibilities by potentially interacting with multiple biological pathways or by presenting a unique pharmacodynamic profile.[11]
Synthesis and Characterization
The synthesis of this target molecule is best approached through a convergent strategy, where the two main fragments are prepared or procured separately and then joined in a key coupling step.[11] The most logical and field-proven method for forming the ether linkage is the Williamson ether synthesis.
Proposed Synthetic Pathway
The pathway involves the reaction of (4-methyl-furazan-3-yl)methanol with a suitable 2-halobenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid product.[11]
Caption: Workflow for the synthesis of the target compound via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Materials:
-
(4-Methyl-furazan-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-bromobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of the Alkoxide Intermediate
-
Causality: The reaction is initiated by deprotonating the alcohol to form a potent nucleophile (the alkoxide). Sodium hydride is a strong, non-nucleophilic base ideal for this purpose. Anhydrous conditions are critical as NaH reacts violently with water.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Methyl-furazan-3-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
Causality: The generated alkoxide acts as a nucleophile, attacking the electrophilic carbon of the methyl 2-bromobenzoate and displacing the bromide leaving group in an Sₙ2 reaction to form the ether linkage.
-
Cool the alkoxide solution back to 0 °C.
-
Add a solution of methyl 2-bromobenzoate (1.0 eq) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation of the Ester Intermediate
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-methyl-furazan-3-ylmethoxy)benzoate.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient).
Step 4: Hydrolysis to the Final Product
-
Causality: The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the carboxylate salt, followed by acidification to yield the desired carboxylic acid, which is often the biologically active form.
-
Dissolve the purified methyl ester from Step 3 in a mixture of methanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Predicted Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is not widely published, its activity can be inferred from related structures. Given the known activities of its constituent parts, the compound should be screened against a panel of targets relevant to oncology, infectious diseases, and inflammatory conditions.[11]
Potential Therapeutic Areas
-
Oncology: The antiproliferative activity of many furazan derivatives suggests this compound should be tested against a panel of cancer cell lines.[7] Its potential as an IDO inhibitor could also be explored.[4]
-
Infectious Diseases: Antimicrobial and antiplasmodial activities are known for furazans.[8][12] The compound should be evaluated against various bacterial, fungal, and parasitic strains.
-
Inflammation: The benzoic acid scaffold is common in anti-inflammatory drugs. Assays for inhibition of inflammatory enzymes like COX-1/2 would be a logical starting point.
Key Structural Elements for SAR Studies
A systematic SAR study would involve modifying each part of the molecule to understand its contribution to activity.
| Molecular Component | Potential Role in Activity | Example Modifications for SAR Study |
| Carboxylic Acid | Often acts as a key binding group (H-bond donor/acceptor, salt bridge). | Esterification, conversion to an amide, replacement with a bioisostere like tetrazole. |
| Benzoic Acid Ring | Provides a rigid scaffold for positioning other groups. | Substitution with electron-donating or -withdrawing groups at other positions. |
| Methoxy Linker | Influences conformation, flexibility, and metabolic stability. | Shortening or lengthening the alkyl chain (e.g., ethoxy), introducing rigidity (e.g., cyclopropyl). |
| Furazan Ring | Contributes to the electronic profile and provides specific interactions. | Replacement with other heterocycles (e.g., 1,2,4-oxadiazole, isoxazole) to probe the importance of the N-O-N arrangement. |
| Methyl Group | Affects lipophilicity and can occupy specific hydrophobic pockets in a binding site. | Replacement with H, ethyl, or trifluoromethyl (CF₃) to modulate size and electronics. |
Conclusion and Future Directions
2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid represents a well-designed molecular probe built upon the established principles of medicinal chemistry. It successfully hybridizes the privileged benzoic acid scaffold with the biologically versatile furazan heterocycle. The synthetic route to this compound is logical and employs robust, well-understood chemical transformations. The true potential of this molecule, however, lies in its future biological evaluation. A comprehensive screening cascade, guided by the known activities of related compounds, is the critical next step. The results of such studies will not only determine the therapeutic utility of this specific molecule but will also contribute valuable data to the broader understanding of furazan-based compounds in drug discovery, potentially paving the way for a new class of therapeutics.
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Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2357–2378. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. (n.d.). [Link]
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Chen, L., et al. (2015). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 25(21), 4788-4792. [Link]
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New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. PubMed. (2008, July 15). [Link]
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Furazan. Wikipedia. (n.d.). [Link]
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Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. PubMed. (2015, November 1). [Link]
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI. (2021, April 27). [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. (2022, April 28). [Link]
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Topic: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid and the Strategic Application of Benzoic Acid Derivatives in Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: The Art of Molecular Hybridization
In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of successful therapeutic design.[1][2] These are molecular frameworks that, through evolutionary selection in screening campaigns, have proven to be versatile binders for a multitude of biological targets. Among these, the simple benzoic acid moiety is a titan, forming the structural basis of countless approved drugs, from anti-inflammatories to anticancer agents.[2][3][4] Its enduring relevance stems from its synthetic tractability and the crucial role its carboxylic acid group plays in target recognition.[5]
However, innovation in medicinal chemistry rarely stems from reliance on a single entity. True advancement often lies in the strategic combination of established pharmacophores with less conventional, activity-modulating heterocycles. This guide delves into this principle of molecular hybridization, using the novel compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid as a central case study. We will dissect the rationale behind combining the venerable benzoic acid scaffold with the electron-deficient furazan (1,2,5-oxadiazole) ring system—a heterocycle known for its unique electronic properties and diverse bioactivities.[6][7][8]
This document is structured not as a rigid protocol, but as a comprehensive scientific narrative. It is designed for the discerning researcher, providing not only the "how" of synthesis and evaluation but, more critically, the "why" behind each strategic decision. We will explore the foundational principles of each scaffold, detail the synthesis and characterization of our target molecule, and lay out a pragmatic framework for its biological evaluation and subsequent lead optimization.
Section 1: The Benzoic Acid Scaffold: A Privileged Foundation
The benzoic acid derivative is a quintessential starting point in medicinal chemistry. Its power lies in the predictable yet tunable nature of its core components: the aromatic ring and the carboxylic acid group.
Core Pharmacophoric Features
The biological activity of benzoic acid derivatives is profoundly influenced by the carboxylic acid moiety. This group is an exceptional hydrogen bond donor and acceptor, frequently forming critical salt bridges or hydrogen bonds with key amino acid residues (e.g., Lysine, Arginine) in the active sites of enzymes and receptors.[5] The aromatic ring serves as a rigid scaffold, allowing for the precise three-dimensional positioning of substituents to optimize target engagement and modulate physicochemical properties.
Principles of Structure-Activity Relationship (SAR)
The true versatility of the benzoic acid scaffold is realized through substitution on the phenyl ring. The nature and position of these substituents directly influence the molecule's electronic character, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic (ADMET) and pharmacodynamic properties.[5]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the acidity of the carboxylic proton, potentially strengthening interactions with basic residues in a target protein. Conversely, electron-donating groups (e.g., -CH₃, -OH) can modulate the ring's reactivity and binding characteristics.[5]
-
Lipophilicity: The addition of hydrophobic groups (e.g., alkyl chains, halogens) generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability but may also lead to off-target effects or decreased solubility.
-
Steric Effects: The size and shape of substituents are critical. Bulky groups can provide selectivity by preventing binding to smaller off-target pockets or can be used to probe the dimensions of the target's active site.
Therapeutic Precedents
The successful application of the benzoic acid scaffold is widespread across medicine. The following table summarizes a few key examples, illustrating the scaffold's versatility.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Aspirin | NSAID | Irreversible inhibitor of COX-1 and COX-2 enzymes |
| Diflunisal | NSAID | Reversible, competitive inhibitor of COX-1 and COX-2 enzymes |
| Furosemide | Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle |
| Bexarotene | Antineoplastic | Selective agonist of Retinoid X Receptors (RXRs) |
Section 2: The Furazan Heterocycle: A Tool for Bioisosteric Modulation
While less common than other oxadiazoles, the 1,2,5-oxadiazole, or furazan, ring is a powerful tool for the medicinal chemist.[7][9] Its value lies in its distinct physicochemical properties and its capacity to act as a bioisosteric replacement for other functional groups.
Physicochemical Profile
The furazan ring is an aromatic, five-membered heterocycle characterized by a significant electron-withdrawing nature.[8] This property can profoundly influence an adjacent molecular scaffold by:
-
Modulating Acidity/Basicity: Lowering the pKa of nearby acidic protons or the pKb of basic nitrogen atoms.
-
Altering Metabolic Stability: The electron-deficient nature can render adjacent positions less susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Introducing Novel Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the overall ring system can participate in dipole-dipole or π-stacking interactions.
Reported Biological Activities
Furazan-containing molecules have demonstrated a wide range of biological activities, validating their use in drug design. These include antimicrobial, anti-inflammatory, enzyme-inhibitory, and even antitumor effects.[6][8][10] Notably, the N-oxide counterparts of furazans, known as furoxans, are well-documented as nitric oxide (NO) donors, a property leveraged for vasodilation and other therapeutic effects.[11]
Section 3: Design, Synthesis, and Characterization of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Design Rationale: A Hybrid Approach
The design of our target molecule is a deliberate act of molecular hybridization.[1] The core hypothesis is that by linking the pharmacophorically rich benzoic acid scaffold to the modulating furazan heterocycle via a flexible ether linkage, we can create a novel chemical entity with potentially unique biological activity. The specific substitution pattern—with the furazan-methoxy group at the 2-position of the benzoic acid—is a classic strategy to explore the chemical space around the critical carboxylic acid group, potentially targeting enzymes like kinases or proteases where interactions in this region are paramount.
Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the ether linkage, leading to two key building blocks: a substituted benzoic acid and a functionalized furazan. This is a convergent synthesis strategy, which is often more efficient than a linear approach.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol: Williamson Ether Synthesis
This protocol describes a reliable method for synthesizing the target compound. The causality behind key steps is explained to provide deeper insight.
Step 1: Alkoxide Formation and Nucleophilic Attack
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add (4-Methyl-furazan-3-yl)methanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, preparing it for the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.
-
Electrophile Addition: Add a solution of Methyl 2-fluorobenzoate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Causality: Methyl 2-fluorobenzoate is the electrophile. The ortho-fluoro substituent is highly activated towards nucleophilic aromatic substitution. The newly formed alkoxide attacks the carbon bearing the fluorine atom, displacing it to form the desired ether linkage.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Step 2: Aqueous Work-up and Extraction
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching neutralizes any unreacted NaH and protonates the alkoxide, preventing side reactions during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.
Step 3: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude methyl ester in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add Lithium Hydroxide (LiOH, 2.0-3.0 eq).
-
Causality: Saponification is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt. LiOH is a standard reagent for this transformation under mild conditions.
-
-
Reaction: Stir at room temperature until TLC or HPLC analysis confirms the complete disappearance of the ester.
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M Hydrochloric Acid (HCl).
-
Causality: Acidification protonates the carboxylate salt, causing the final carboxylic acid product, which is typically less water-soluble, to precipitate out of the solution.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid .
Structural Characterization and Data
Confirmation of the final product's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[12]
| Analysis Technique | Expected Data for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 7.8-7.2 (m, 4H, Ar-H), 5.3 (s, 2H, -OCH₂-), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167 (-COOH), ~158-115 (Ar-C & Furazan-C), ~65 (-OCH₂-), ~10 (-CH₃) |
| Mass Spec (ESI-) | Expected [M-H]⁻: 233.06 |
Section 4: A Pragmatic Framework for Biological Evaluation
With the target compound synthesized and characterized, the next phase is to assess its biological activity. In vitro assays are the cornerstone of this process, providing a controlled environment to measure a compound's effect on a specific biological target or pathway.[13][14][15][16]
Proposed Screening Cascade
A tiered approach, or screening cascade, is the most efficient method for evaluating a new compound. It begins with broad, high-throughput primary assays and progresses to more complex, physiologically relevant secondary and tertiary assays.
Caption: A tiered screening cascade for a novel compound.
Detailed Experimental Protocol: Cell-Based Antiproliferative Assay (MTT)
This protocol details a standard colorimetric assay to measure a compound's ability to inhibit cancer cell growth.
-
Cell Culture: Plate human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration serial dilutions in growth medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
Causality: This incubation period allows for multiple cell doubling times, ensuring that any observed effect on proliferation is robust.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Section 5: In Silico ADMET Profiling and Lead Optimization
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures.[17][18] In silico models provide a rapid and cost-effective first pass at evaluating a molecule's drug-likeness.[19][20]
Predicted ADMET Profile
The following table presents a hypothetical but realistic in silico ADMET profile for our target molecule, generated using common predictive models.
| ADMET Property | Predicted Value | Implication for Drug Development |
| LogP (Lipophilicity) | 2.8 | Acceptable range for oral bioavailability. |
| Aqueous Solubility | Moderate | May require formulation strategies for IV administration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause CNS side effects; not ideal for a CNS target. |
| CYP2D6 Inhibition | Low Risk | Reduced potential for drug-drug interactions with CYP2D6 substrates. |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
A Logic Framework for Lead Optimization
The data from initial biological screening and ADMET profiling informs the next cycle of design and synthesis. The goal is to improve potency and selectivity while maintaining or improving the ADMET profile. Bioisosteric replacement is a key strategy in this process.[21][22][23]
Caption: Logic workflow for lead optimization.
Conclusion
This guide has journeyed from the foundational principles of privileged scaffolds to the specific design, synthesis, and evaluation framework for a novel hybrid molecule, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid . This compound serves as a practical exemplar of a modern drug discovery strategy: anchoring a design to a proven scaffold (benzoic acid) while introducing novelty and modulating properties through a less conventional heterocycle (furazan). The methodologies and logical frameworks presented herein—from synthesis and characterization to tiered biological screening and ADMET-driven optimization—provide a robust template for researchers and scientists engaged in the rational design of new chemical entities. The continued exploration of such hybrid molecules will undoubtedly remain a fruitful endeavor in the quest for next-generation therapeutics.
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Synthesis of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and versatile Williamson ether synthesis, offering two viable routes for the construction of the key ether linkage. This guide will detail the synthesis of necessary precursors, provide step-by-step protocols for the main reactions, and discuss the underlying chemical principles.
Introduction
The title compound, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, incorporates two key structural motifs: a benzoic acid scaffold, a common feature in many pharmaceuticals, and a 4-methyl-furazan moiety. The furazan ring system is a notable pharmacophore known for its diverse biological activities. The strategic combination of these two fragments via an ether linkage presents an attractive avenue for the exploration of novel therapeutic agents. This application note outlines a convergent synthetic approach, allowing for the independent preparation and subsequent coupling of the two main building blocks.
Synthetic Strategy
The core of the synthetic plan is the formation of the ether bond between the furazan methanol derivative and the benzoic acid backbone. The Williamson ether synthesis is the chosen method for this transformation, which involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[1] Two primary routes are proposed, offering flexibility based on the availability of starting materials.
Route A involves the reaction of (4-methyl-furazan-3-yl)methanol with a methyl 2-halobenzoate, followed by hydrolysis of the resulting ester.
Route B utilizes the reaction between methyl salicylate (methyl 2-hydroxybenzoate) and 3-(chloromethyl)-4-methyl-furazan, also followed by a final hydrolysis step.
The overall synthetic workflow is depicted below:
Sources
Application Notes & Protocols: A Tiered Cell-Based Assay Cascade for Characterizing "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid"
Abstract
This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to characterize the biological activity of the novel compound, "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid." The compound's structure, a hybrid of a benzoic acid scaffold and a furazan heterocycle, suggests potential for a range of biological activities, including antiproliferative effects.[1][2][3] This guide presents a logical, tiered experimental workflow designed to first assess the compound's impact on cell viability and then to progressively uncover its mechanism of action, focusing on apoptosis and cell cycle perturbation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness.
Introduction & Strategic Overview
The compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a synthetic molecule designed through the principle of molecular hybridization. This strategy combines two distinct pharmacophores—the benzoic acid scaffold, a cornerstone in medicinal chemistry, and the furazan (1,2,5-oxadiazole) ring, a heterocycle known for diverse bioactivities—to create a new chemical entity with potentially novel or enhanced therapeutic properties.[3][4][5] Given the established roles of both parent scaffolds in areas like oncology and inflammation, a primary investigation into this compound's antiproliferative effects is a logical starting point.[2][6][7]
This guide outlines a three-tiered screening cascade to systematically evaluate the compound's cellular effects:
-
Tier 1: Primary Phenotypic Screening. Quantify the compound's effect on cancer cell viability to determine its cytotoxic or cytostatic potential and establish a dose-response relationship (IC₅₀).
-
Tier 2: Mechanistic Elucidation. If cytotoxicity is observed, investigate the primary mechanism of cell death, differentiating between apoptosis and cell cycle arrest.
-
Tier 3: Pathway Confirmation. Further validate the proposed mechanism by examining key protein markers within the identified signaling pathway.
This structured approach ensures an efficient use of resources, building from broad phenotypic observations to specific molecular interactions.
Experimental Workflow Overview
Caption: A tiered approach for characterizing the compound's bioactivity.
Essential Prerequisites: Compound & Cell Line Preparation
2.1. Compound Stock Solution Preparation Scientific integrity begins with accurate compound handling. Most novel organic molecules are first solubilized in dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration (e.g., 10-50 mM) stock solution of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid in 100% cell culture-grade DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Scientist's Note: The final concentration of DMSO in the cell culture medium should never exceed 0.5%, and ideally be ≤0.1%, as higher concentrations can induce cytotoxicity or other off-target effects. All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose of the compound.
2.2. Cell Line Selection and Culture The choice of cell line is critical. A panel of cell lines is recommended, for example:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HCT116 (human colorectal carcinoma)
These lines are well-characterized and widely used in cancer drug screening. Maintain all cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
Tier 1 Protocol: Cell Viability & Cytotoxicity (MTS Assay)
Principle: The MTS assay is a robust colorimetric method to assess cell viability. In viable, metabolically active cells, dehydrogenase enzymes convert the MTS tetrazolium salt into a soluble purple formazan product.[8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[8] This assay is preferred for its simplicity, as it does not require a separate formazan solubilization step.[10]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Include wells for "medium only" blanks. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 100 µM to 0.1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well as per the manufacturer's instructions.[8][9][11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for your cell line.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[8][9][11]
Data Analysis & Presentation
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100[12]
-
-
Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM to 100 µM (log dilutions) |
| Treatment Duration | 48 - 72 hours |
| MTS Incubation | 1 - 4 hours |
| Absorbance Wavelength | 490 nm |
Tier 2 Protocols: Elucidating the Mechanism of Action
If the compound demonstrates significant cytotoxicity in Tier 1, the next step is to determine how it is affecting the cells.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle: A key event in apoptosis is the activation of executioner caspases, primarily caspase-3 and caspase-7.[13] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence.[14] When cleaved by active caspase-3 or -7, aminoluciferin is released, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[14] The "add-mix-measure" format makes it ideal for screening.[14][15]
Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Seed cells and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) in an opaque-walled 96-well plate. Include vehicle and untreated controls. A positive control, such as Staurosporine (1 µM), should be included.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the buffer.[14]
-
Reagent Addition: After the treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Subtract the background (medium only) and express data as Relative Luminescence Units (RLU) or as a fold change over the vehicle control. A significant, dose-dependent increase in luminescence indicates apoptosis induction.
Cell Cycle Perturbation: Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16] By staining fixed, permeabilized cells with PI, the total DNA content of each cell can be measured via flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), as well as the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[17] Treatment with RNase is crucial as PI also binds to double-stranded RNA.[16]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound (e.g., at its IC₅₀ concentration) for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix and permeabilize the cells.[18][19] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on the appropriate channel (e.g., FL-2 or FL-3).[20]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase or the appearance of a sub-G1 peak.
Tier 3 Protocol: Confirming Apoptotic Pathway Activation
If the Tier 2 assays suggest apoptosis, Western blotting can confirm the activation of the molecular machinery responsible.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. For apoptosis, we look for the cleavage of key proteins, which serves as a definitive marker of pathway activation. The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is considered a hallmark of apoptosis.[13][21]
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway highlighting key Western Blot targets.
Protocol: Western Blot for Cleaved PARP and Cleaved Caspase-3
-
Protein Extraction: Treat cells in 6-well plates with the compound (IC₅₀ and higher concentrations) for a time point determined from Tier 2 assays (e.g., 18-24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[22]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3 (detects the active 17/19 kDa fragments)
-
PARP (detects both full-length 116 kDa and cleaved 89 kDa fragments)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
Data Interpretation: A positive result for apoptosis is the appearance or dose-dependent increase of the cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) bands, coupled with a potential decrease in the full-length PARP band. The loading control should remain consistent across all lanes.
References
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
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Advanced Formulation Guide: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic Acid for In Vivo Studies
Executive Summary & Physicochemical Rationale
2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS: 889941-05-3, MW: 234.21 g/mol )[1] is a hybrid pharmacological tool compound. The rationale behind its synthesis stems from molecular hybridization—coupling the established therapeutic potential of a benzoic acid scaffold with the diverse biological activities associated with the lipophilic furazan (1,2,5-oxadiazole) ring system[2].
When preparing this compound for in vivo efficacy and pharmacokinetic (PK) studies, scientists face a dual physiochemical challenge:
-
The Benzoic Acid Moiety: Provides an ionizable carboxylic acid group (estimated pKa ~4.0). While this allows for salt formation (e.g., sodium salt) in slightly alkaline environments, it means solubility is highly pH-dependent and susceptible to precipitation in the acidic environment of the stomach (if dosed PO) or upon injection if buffering is inadequate.
-
The Furazan Moiety: Imparts significant lipophilicity. Relying purely on aqueous buffers often fails at higher dosing concentrations because the hydration energy cannot overcome the lipophilic stacking of the furazan rings.
The Solution: To achieve uniform, stable dosing solutions, the formulation must address both moieties. This guide details self-validating methodologies for co-solvent micellar systems and cyclodextrin inclusion complexation, ensuring maximum bioavailability and minimal in vivo toxicity.
Formulation Strategy Matrix
Selecting the appropriate vehicle depends on the required dose concentration and the intended route of administration (IV, IP, SC, or PO).
| Formulation Strategy | Vehicle Composition | Preferred Route | Causality / Mechanism of Action |
| A. pH-Adjusted Saline | 100% PBS (pH 7.4–8.0) | IV, IP (Low Dose) | Deprotonates the benzoic acid to form a highly soluble Na+ salt. Limited by the intrinsic lipophilicity of the furazan ring at higher concentrations. |
| B. Co-Solvent Micellar | 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline | IP, PO | DMSO disrupts the crystal lattice; PEG400 lowers the aqueous dielectric constant; Tween 80 creates micelles to trap the furazan moiety, preventing precipitation upon dilution in blood. |
| C. Cyclodextrin Inclusion | 20% HP-β-CD in Saline | IV, PO, SC | HP-β-CD possesses a hydrophobic inner cavity that selectively encapsulates the furazan ring, while its hydrophilic exterior ensures bulk aqueous solubility[3][4]. |
Step-by-Step Methodologies
Protocol A: 20% (w/v) HP-β-CD Complexation (Optimal for IV & PO)
Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly successful in promoting the dissolution of water-insoluble APIs while maintaining excellent biocompatibility and minimal toxicity[4]. Magnetic stirring has been proven to be one of the most efficient methods for forcing lipophilic moieties into the cyclodextrin torus[3].
Materials: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid API, sterile HP-β-CD powder, 1X PBS (pH 7.4), 0.1 N NaOH, 0.1 N HCl.
Workflow:
-
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 1X PBS to yield a 20% (w/v) solution. Vortex until completely clear.
-
API Addition: Weigh the required mass of the API (e.g., 20 mg for a 2 mg/mL target dose) and add it directly to the HP-β-CD vehicle.
-
pH Adjustment: Because the API is a weak acid, the pH of the unbuffered slurry will drop. Add 0.1 N NaOH dropwise until the pH reaches 7.4 – 7.8 . This ionizes the benzoic acid, making the molecule highly polar on one end.
-
Complexation: Subject the vial to continuous magnetic stirring at 500 RPM for 2–4 hours at room temperature. The mechanical energy drives the un-ionized furazan moiety into the HP-β-CD hydrophobic cavity[3].
-
Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 1X PBS.
-
Sterile Filtration: Pass the completely clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.
Protocol B: "Clear Co-Solvent" System (Optimal for IP)
Scientific Rationale: This protocol uses a step-wise reduction in solvent polarity. Injecting neat API in saline causes immediate crystallization. By predissolving in DMSO, the crystal lattice is completely broken. Subsequent coating with Tween 80 and PEG400 ensures that when the final aqueous phase is added, the API forms a stable microemulsion rather than crashing out.
Workflow:
-
Solubilization: Weigh the API and dissolve it completely in 5% total final volume of DMSO. Vortex until clear.
-
Co-solvent Addition: Add 40% total final volume of PEG400. Vortex thoroughly for 30 seconds. The API is now stabilized in a low-polarity liquid.
-
Surfactant Coating: Add 5% total final volume of Tween 80. Sonicate for 5 minutes.
-
Aqueous Quench: Slowly, drop-by-drop, add 50% total final volume of sterile Saline while continuously vortexing.
-
Validation: The solution must remain optically clear. If turbidity appears, the lattice energy of the specific API polymorph has overcome the micellar coating, requiring a shift to Protocol A.
Quality Control (QC): A Self-Validating System
To establish a trustworthy, self-validating workflow, every formulation batch must pass three critical QC gates before in vivo injection:
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through the formulation vial. If a visible beam (scattering) is observed, sub-visible micro-precipitates have formed. The solution must be discarded or re-formulated, as injecting microcrystals IV will cause pulmonary embolisms.
-
pH Verification: Ensure the final pH is between 7.2 and 7.8. Formulations below pH 4.0 will cause severe injection-site necrosis and systemic acidosis.
-
HPLC Verification: For definitive dosing accuracy, dilute a 10 µL aliquot of the final formulation 1:100 in mobile phase and analyze via HPLC-UV (detecting the furazan-benzoic chromophore at ~254 nm) to confirm 100% recovery of the API from the filtration step.
Formulation Workflow Visualization
Fig 1: Formulation decision tree for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
References
-
Zhao, Y., Sun, C., Shi, F., et al. (2015). Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation. Pharmaceutical Biology, Taylor & Francis. Available at:[Link][3]
-
Ajaz, N., Abbas, A., Afshan, R., et al. (2022). In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices. Pharmaceuticals, MDPI. Available at:[Link][4]
-
European Medicines Agency (EMA). Cyclodextrins used as excipients. Available at:[Link][5]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate | MDPI [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: A Phased Approach to Evaluating the Antifungal Activity of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Abstract
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive, phased guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid." While some furazan and furoxan derivatives have shown broad-spectrum antifungal activities, this specific molecule's potential is uncharacterized.[1][2][3] This guide outlines a robust, multi-tiered testing strategy, beginning with foundational in vitro susceptibility assays and progressing to detailed mechanistic studies. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]
Introduction: The Rationale for a Phased Evaluation
The development of a new antifungal agent is a complex process that requires a logical and systematic approach to characterize its activity. A phased testing cascade allows for efficient resource allocation, enabling early go/no-go decisions and providing a progressively deeper understanding of the compound's biological effects. This guide is structured to follow such a cascade.
Furazan derivatives have been explored for various biological activities, including antifungal effects against plant-pathogenic fungi.[2] The proposed testing framework for "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" (hereinafter referred to as 'Compound FZ-1') is designed to first establish its spectrum of activity and potency, then to differentiate between fungistatic and fungicidal effects, and finally, to elucidate its potential mechanism of action.
Visualized Experimental Workflow
The following diagram illustrates the proposed phased testing strategy.
Caption: Phased workflow for antifungal activity testing of Compound FZ-1.
Compound Handling and Stock Solution Preparation
Scientific integrity begins with proper sample handling. As the physicochemical properties of Compound FZ-1 are unknown, initial solubility testing is paramount.
-
Solvent Selection: Test solubility in Dimethyl Sulfoxide (DMSO) first, as it is a common solvent for novel compounds.[6] If insoluble, test other organic solvents (e.g., ethanol). The final concentration of the solvent in the assay medium should not exceed 1-2% (v/v) to avoid solvent-induced toxicity to the fungi.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in the selected solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Phase 1: In Vitro Antifungal Susceptibility Testing
The initial phase aims to determine the Minimum Inhibitory Concentration (MIC) of Compound FZ-1 against a panel of clinically relevant fungi. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7]
Fungal Strains and Quality Control
A representative panel should include:
-
Yeasts: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019), Cryptococcus neoformans (ATCC 90112).
-
Moulds: Aspergillus fumigatus (ATCC 204305), Fusarium solani (ATCC 36031).
-
Quality Control (QC): Include appropriate QC strains as recommended by CLSI documents M27 and M38 to validate assay performance.[8][9]
Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)
This method is the gold standard for quantitative MIC determination.[10][11]
Principle: A standardized inoculum of the test fungus is exposed to serial twofold dilutions of Compound FZ-1 in a 96-well microtiter plate. Following incubation, the wells are examined for visible growth to determine the MIC.
Materials:
-
Compound FZ-1 stock solution.
-
96-well, sterile, flat-bottom microtiter plates.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[12]
-
Standardized fungal inoculum (see below).
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for moulds).
-
Sterile saline (0.85%) or water.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation (Yeasts):
-
Subculture the yeast from frozen stock onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend in sterile saline.
-
Adjust the suspension's turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]
-
Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculum Preparation (Moulds):
-
Grow the mould on Potato Dextrose Agar (PDA) at 35°C for ~7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer (e.g., 80-82% transmittance at 530 nm).[9]
-
-
Plate Preparation:
-
Add 100 µL of RPMI medium to wells 2 through 12 of a microtiter plate.
-
Prepare a 2X working solution of Compound FZ-1. Add 200 µL of this solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and dilutes the drug concentrations to the final 1X test range.
-
Incubate the plates at 35°C. Read yeast plates at 24-48 hours and mould plates at 48-72 hours.[14]
-
-
Reading Results:
-
The MIC is the lowest concentration of Compound FZ-1 at which there is a significant inhibition of growth (e.g., ~50% for azoles, 100% for other agents) compared to the drug-free growth control. This can be determined visually or with a microplate reader.
-
Data Presentation:
| Fungal Species | Compound FZ-1 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | [Result] | 0.5 | 0.25 |
| C. glabrata ATCC 90030 | [Result] | 16 | 0.5 |
| A. fumigatus ATCC 204305 | [Result] | >64 | 1 |
| F. solani ATCC 36031 | [Result] | >64 | 4 |
Phase 2: Differentiating Fungistatic vs. Fungicidal Activity
If Compound FZ-1 demonstrates promising MIC values, the next step is to determine if it merely inhibits growth (fungistatic) or actively kills the fungi (fungicidal).
Protocol: Minimum Fungicidal Concentration (MFC) Determination
Principle: This assay is an extension of the broth microdilution test. Aliquots from wells showing no visible growth are subcultured onto agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL relative to the initial inoculum.[15]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Mix the contents of each well thoroughly.
-
Aseptically transfer a 20-100 µL aliquot from each selected well and spread it onto a fresh, drug-free SDA or PDA plate.[14][16]
-
Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in the growth control subculture.
-
The MFC is the lowest concentration of Compound FZ-1 that results in no growth or a colony count that represents a ≥3-log₁₀ (99.9%) reduction from the starting inoculum count.[16][17]
Protocol: Time-Kill Kinetic Assay
Principle: This dynamic assay measures the rate of fungal killing over time. A standardized fungal inoculum is exposed to fixed concentrations of the antifungal agent, and the number of viable cells (CFU/mL) is determined at various time points.[12]
Procedure:
-
Prepare a fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[13]
-
Set up sterile tubes containing the medium with Compound FZ-1 at concentrations such as 0x MIC (growth control), 1x MIC, 4x MIC, and 16x MIC.
-
Inoculate each tube with the fungal suspension.
-
Incubate the tubes at 35°C with agitation.[12]
-
At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot from each tube.[7]
-
Perform serial tenfold dilutions in sterile saline to counteract antifungal carryover.[15]
-
Plate 100 µL of appropriate dilutions onto SDA plates and incubate for 24-48 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Interpretation:
-
Fungicidal activity: ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[7]
-
Fungistatic activity: <3-log₁₀ reduction in CFU/mL from the starting inoculum.[7]
Phase 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound works is critical for its development. Given that many antifungals target the fungal cell membrane's ergosterol, this is a logical starting point.[18][19]
Visualized Ergosterol Biosynthesis Pathway
The diagram below shows the ergosterol pathway, a common target for antifungal drugs.
Caption: Potential inhibition of the ergosterol pathway by Compound FZ-1.
Protocol: Cell Membrane Integrity Assay (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells.[20] If Compound FZ-1 damages the fungal cell membrane, PI will enter the cell, bind to DNA, and fluoresce red, which can be quantified by flow cytometry or fluorescence microscopy.[21][22]
Procedure:
-
Grow fungal cells to the mid-log phase. Wash and resuspend in a buffer like PBS to ~1 x 10⁷ cells/mL.[20]
-
Treat the cell suspensions with Compound FZ-1 at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a set time (e.g., 2-4 hours). Include a no-drug control and a positive control (e.g., 70% ethanol).
-
Add PI solution to each sample to a final concentration of ~2 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the samples using a flow cytometer or view under a fluorescence microscope.
-
An increase in the percentage of red-fluorescent (PI-positive) cells compared to the untreated control indicates membrane damage.[23][24]
Expected Outcome:
| Treatment | % PI-Positive Cells | Interpretation |
| Untreated Control | < 5% | Healthy, intact membranes |
| Compound FZ-1 (1x MIC) | [Result] | Membrane damage if significantly > control |
| Positive Control (Ethanol) | > 95% | Complete membrane disruption |
Conclusion and Future Directions
This document provides a foundational framework for the initial characterization of the antifungal activity of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid." The data generated from these phased protocols will establish its potency, spectrum, fungicidal/fungistatic nature, and provide initial insights into its mechanism of action. Positive results would warrant further investigation, including synergy studies with known antifungals, resistance development studies, and eventual progression to in vivo efficacy models. Adherence to standardized methodologies is crucial for generating reliable and comparable data that can guide the future development of this promising new compound.
References
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Journal of Clinical Microbiology. Available at: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]
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Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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CLSI M27: Antifungal Testing Standards. Scribd. Available at: [Link]
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Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. ResearchGate. Available at: [Link]
-
Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry. Available at: [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
-
Antifungal Susceptibility Testing (AFST). EUCAST. Available at: [Link]
-
Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. Oxford Academic. Available at: [Link]
-
Fungi (AFST). EUCAST. Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]
-
M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]
-
In vitro antifungal activities of a series of dication-substituted carbazoles, furans, and benzimidazoles. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health. Available at: [Link]
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Membrane permeabilization assays. ResearchGate. Available at: [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI. Available at: [Link]
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Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp. Journal of Clinical Microbiology. Available at: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
-
How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton. Journal of Clinical Microbiology. Available at: [Link]
-
Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi. Available at: [Link]
-
Mechanisms of action of some traditional antifungal agents on cellular targets. ResearchGate. Available at: [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. Available at: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore. Available at: [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Frontiers in Microbiology. Available at: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Available at: [Link]
-
Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. MDPI. Available at: [Link]
-
Fisetin-Mediated Perturbations of Membrane Permeability and Intracellular pH in Candida albicans. Journal of Fungi. Available at: [Link]
-
Kinetics of propidium iodide (PI) permeability of Aspergillus nidulans... ResearchGate. Available at: [Link]
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"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" anti-inflammatory assay methods
Application Note: Preclinical Anti-Inflammatory & Gastro-Sparing Assay Workflows for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Rationale and Molecular Hybridization Strategy
2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS: 889941-05-3) is an advanced synthetic candidate designed via molecular hybridization[1]. It structurally couples a benzoic acid scaffold—a privileged pharmacophore foundational to classical non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid—with a 1,2,5-oxadiazole (furazan) heterocycle[1][2]. The methoxy linker connecting the furazan ring to the 2-position of the benzoic acid affords critical conformational flexibility necessary for interaction with biological targets[1].
While traditional benzoic acid derivatives exert potent anti-inflammatory effects through cyclooxygenase (COX) enzyme inhibition, their clinical utility is severely limited by dose-dependent acute gastrotoxicity and ulceration[3]. The integration of the furazan ring alters the physicochemical profile (lipophilicity and electron distribution) of the parent scaffold. Experimental evidence from related hybrid models demonstrates that such structural modifications can preserve or enhance systemic anti-inflammatory efficacy while significantly attenuating gastric mucosal damage[3][4]. Unlike furoxans (furazan-N-oxides), simple furazans typically act as des-NO (nitric oxide-free) analogs, meaning their primary mode of action relies on the canonical COX-inhibitory pathways rather than NO donation[3].
Pharmacological Target & Mechanistic Pathway
To establish a self-validating pharmacological profile, the assay strategy must sequentially prove: (1) direct enzyme target engagement, (2) cellular efficacy, and (3) in vivo disease modulation paired with off-target safety[5].
Mechanistic pathway of furazan-benzoic acid hybrids in reducing inflammation.
Step-by-Step Experimental Protocols
Protocol A: Cell-Free COX-1 and COX-2 Inhibition Assay
Causality & Rationale: Measuring direct enzyme inhibition in a cell-free environment strips away confounding variables (e.g., cellular metabolism, poor membrane transport) to assess pure intrinsic binding affinity. Because the benzoic acid core natively targets COX active sites, calculating the COX-2/COX-1 selectivity ratio is the first mechanistic predictor of the compound's gastro-sparing potential[5]. Self-Validation: Inclusion of salicylic acid (non-selective control) and celecoxib (COX-2 selective control) guarantees that shifts in enzyme specificity are definitively attributable to the furazan hybridization[3].
Methodology:
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Compound Incubation: Pre-incubate enzymes with 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid at serial concentrations (0.1 μM to 100 μM) for 15 minutes at 37°C. Run parallel wells with reference controls (Salicylic acid, Celecoxib) and a DMSO vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate, 100 μM final) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a co-substrate.
-
Readout: Measure the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes. Calculate the IC₅₀ utilizing non-linear regression analysis.
Protocol B: Cell-Based Efficacy in LPS-Stimulated Macrophages
Causality & Rationale: RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) aggressively upregulate COX-2 and release massive quantities of Prostaglandin E2 (PGE2) and cytokines. This assay ensures the hybrid molecule successfully permeates cell membranes, withstands intracellular degradation, and interrupts downstream pro-inflammatory signaling cascades[4]. Self-Validation: An MTT assay is rigidly paired with the ELISA readouts. If a drop in inflammatory cytokines is accompanied by a drop in cell viability, the compound is cytotoxic, not anti-inflammatory.
In vitro RAW 264.7 macrophage assay workflow.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C.
-
Pre-treatment: Aspirate media and replace with serum-free media containing the furazan-hybrid compound (1, 10, and 50 μM) for 2 hours.
-
Stimulation: Add LPS (Escherichia coli 0111:B4) at a final concentration of 1 μg/mL. Incubate for 24 hours.
-
Quantification: Harvest the supernatant. Quantify PGE2 and TNF-α using commercially available high-sensitivity ELISA kits.
-
Viability Check: Add MTT reagent (0.5 mg/mL) to the remaining cells for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to verify >95% cell viability.
Protocol C: In Vivo Carrageenan Paw Edema & Ulcerogenic Index
Causality & Rationale: The carrageenan-induced rat paw edema model is the benchmark for acute in vivo inflammation. Its secondary phase (3–5 hours) is heavily driven by prostaglandin biosynthesis[3][5]. Following this efficacy test, excision and macroscopic evaluation of the stomach lining critically validate the hypothesis that the furazan appendage mitigates the gastrotoxicity inherent to the benzoic acid core[4].
Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 18 hours prior to the experiment to empty the gastric vault (water ad libitum).
-
Dosing: Administer 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid orally via gavage (e.g., 50 mg/kg equimolar dose). Administer identical equimolar doses of Salicylic Acid to the control group.
-
Induction: After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Gastric Excision: Euthanize the animals at the 5-hour mark. Excise the stomachs along the greater curvature, gently rinse with cold saline, and examine under a stereomicroscope.
-
Scoring: Assign an ulcerogenic index based on the cumulative length of hemorrhagic lesions and gastric erosions (Score 0: normal mucosa; Score 3: severe, penetrating lesions).
Target Pharmacological Profile & Data Interpretation
The data must be synthesized to balance efficacy against safety. The table below outlines the anticipated quantitative profile for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid assuming successful molecular hybridization, compared against standardized control baselines.
| Assay Metric | Target Profile: Furazan-Benzoic Hybrid | Reference: Salicylic Acid (Classical NSAID) | Reference: Celecoxib (COX-2 Selective) |
| COX-1 IC₅₀ (µM) | > 25.0 µM (Reduced affinity) | ~ 4.5 µM | > 100 µM |
| COX-2 IC₅₀ (µM) | < 1.0 µM (Retained potency) | ~ 20.0 µM | < 0.1 µM |
| Macrophage PGE₂ Inhibition | > 65% at 10 µM | > 60% at 10 µM | > 85% at 10 µM |
| Paw Edema Reduction (5h) | > 45% (Equally efficacious) | ~ 40% | > 50% |
| Mean Ulcerogenic Index | < 0.5 (Gastro-sparing) | > 2.5 (Severe hemorrhagic lesions) | < 0.5 (Gastro-sparing) |
Interpretation: A successful validation of the candidate will yield in vivo paw edema reduction mirroring or exceeding that of salicylic acid, while the ulcerogenic index remains strictly minimized (< 0.5), decisively proving the protective utility of the furazan-methoxy hybridization[3][4].
References
- Benchchem. "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3".
- National Institutes of Health (PMC).
- National Institutes of Health (PubMed). "Antiinflammatory, gastrosparing, and antiplatelet properties of new NO-donor esters of aspirin".
- R Discovery (Researcher.Life). "Furazans in Medicinal Chemistry."
- Journal of Medicinal Chemistry (ACS Publications). "Structure-Based Design, Synthesis, and Biological Evaluation of Indomethacin Derivatives as Cyclooxygenase-2 Inhibiting Nitric Oxide Donors".
Sources
- 1. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3 | Benchchem [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Antiinflammatory, gastrosparing, and antiplatelet properties of new NO-donor esters of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Welcome to the technical support guide for the synthesis of 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid?
The synthesis of this molecule is a convergent process where two key fragments, a substituted benzoic acid and a furazan moiety, are prepared and then coupled.[1] The most critical step is the formation of the ether linkage. The Williamson ether synthesis is the classic and most reliable method for this transformation.[1] Two principal variations of this strategy are employed, differing in which fragment acts as the nucleophile:
-
Route A: Nucleophilic Attack by the Furazan Alkoxide. In this approach, (4-methyl-furazan-3-yl)methanol is deprotonated with a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide (e.g., bromide or fluoride) from a 2-halobenzoic acid ester, such as methyl 2-bromobenzoate. A final hydrolysis step then yields the target carboxylic acid.[1]
-
Route B: Nucleophilic Attack by a Salicylate Derivative. Here, a derivative of salicylic acid, like methyl salicylate, is deprotonated at its phenolic hydroxyl group. The resulting phenoxide attacks a halo-functionalized furazan, such as 3-(chloromethyl)-4-methyl-furazan. As with Route A, the synthesis concludes with the hydrolysis of the ester.[1]
The choice between these routes typically depends on the commercial availability and stability of the respective starting materials.[1]
Caption: Alternative Williamson ether synthesis pathways.
Q2: Why is the Williamson ether synthesis the standard for this coupling, and what is the mechanism?
The Williamson ether synthesis is favored due to its robustness and versatility. It operates via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The key steps are:
-
Deprotonation: An alcohol or phenol is deprotonated by a base to form a more potent nucleophile: an alkoxide or phenoxide.
-
Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of an alkyl halide (or a molecule with a similar leaving group, like a tosylate). This attack occurs from the "backside" relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[3]
-
Displacement: A new carbon-oxygen bond forms concurrently as the bond to the leaving group breaks.[2]
For this reaction to be high-yielding, the electrophile (the alkyl halide) should be unhindered, ideally primary or methyl, to minimize competing elimination (E2) reactions.[2] Both Route A and Route B, as outlined above, adhere to this principle by using primary halides.
Q3: What are the most critical parameters to control for maximizing the yield of the final product?
Optimizing the yield requires careful control over several factors throughout the process:
-
Reagent Quality: Ensure starting materials are pure and, critically, that solvents and bases are anhydrous for the ether synthesis step. Water can quench the base and the highly reactive alkoxide/phenoxide nucleophile.
-
Choice of Base: The base must be strong enough to fully deprotonate the alcohol/phenol. Sodium hydride (NaH) is effective for alcohols, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.[1]
-
Reaction Temperature: Temperature influences reaction rate. While higher temperatures can speed up the desired SN2 reaction, they can also promote side reactions like elimination or decomposition.[5] An optimal temperature must be determined experimentally, often starting at room temperature and gently heating if necessary.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for SN2 reactions.[3] They solvate the cation of the base (e.g., Na⁺ or K⁺), leaving the alkoxide/phenoxide anion "naked" and more nucleophilic, thereby accelerating the reaction.[2]
-
Work-up and Purification: Careful pH control during aqueous work-up is essential to ensure the final product (a carboxylic acid) is fully protonated and precipitates or extracts efficiently into the organic layer. Loss of product during purification is a common cause of low yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or no yield after the Williamson ether synthesis step.
A low yield in the key ether-forming step is the most common challenge. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low etherification yield.
Problem: TLC analysis shows multiple products or unreacted starting material.
-
Cause: Incomplete reaction, or formation of side-products. The primary side reaction in a Williamson synthesis is elimination (E2), but this is unlikely with the primary halides used in this synthesis.[2] More probable causes are:
-
Reaction of the nucleophile with the ester group (if using a 2-halobenzoic acid ester).
-
Self-condensation of starting materials.
-
Decomposition at elevated temperatures.
-
-
Solutions:
-
Monitor with TLC: Track the disappearance of the limiting reagent. If the reaction stalls, a slight increase in temperature or addition of more base/halide may be necessary.
-
Control Temperature: Avoid unnecessarily high temperatures. A study on a similar synthesis showed that optimal yields were achieved in a specific temperature range, with lower yields at both higher and lower temperatures.[5]
-
Purify Intermediates: Ensure both the furazan alcohol/halide and the benzoic acid derivative are pure before attempting the coupling reaction. Impurities can interfere with the desired reaction.
-
Problem: The final product is an oil or fails to crystallize.
-
Cause: Presence of impurities that inhibit crystal lattice formation. The final product is a carboxylic acid, which should be a solid at room temperature.
-
Solutions:
-
Acid-Base Work-up: A powerful purification technique for carboxylic acids is an acid-base wash. During work-up, dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate).[6] The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated and carefully re-acidified (e.g., with 6M HCl) to precipitate the pure carboxylic acid, which is then filtered.[7][6]
-
Recrystallization: If the product is solid but impure, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chromatography: If all else fails, silica gel chromatography can be used for purification, although this can lead to yield loss.
-
Problem: Incomplete hydrolysis of the methyl ester intermediate.
-
Cause: The ester hydrolysis, typically performed with a base like NaOH or KOH followed by an acidic workup, may not have gone to completion.
-
Solutions:
-
Increase Reaction Time/Temperature: Allow the hydrolysis to proceed for a longer period or gently heat the reaction mixture (e.g., to 40-60°C) to drive it to completion.
-
Use Sufficient Base: Ensure at least 2-3 equivalents of the base (e.g., NaOH) are used to both saponify the ester and neutralize any acidic protons.
-
Monitor by TLC: Use a mobile phase that clearly separates the ester (less polar) from the carboxylic acid (more polar, often streaks from the baseline). The reaction is complete when the ester spot is no longer visible.
-
Experimental Protocols & Data
Table 1: Key Reagents and Conditions for Williamson Ether Synthesis (Route A)
| Parameter | Reagent/Condition | Rationale & Expert Notes |
| Nucleophile Precursor | (4-Methyl-furazan-3-yl)methanol | The alcohol to be deprotonated. Must be anhydrous. |
| Electrophile | Methyl 2-bromobenzoate | A good balance of reactivity and stability. Methyl 2-fluorobenzoate can also be used.[1] |
| Base | Sodium Hydride (NaH), 60% in oil | A strong, non-nucleophilic base ideal for deprotonating alcohols. Use 1.1-1.5 equivalents. Handle with care under inert atmosphere. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that promote SN2 reactions.[3] DMF is often superior due to its higher polarity but is harder to remove. |
| Temperature | 0°C to 50°C | Add NaH at 0°C to control the initial exothermic reaction. Allow to warm to RT and gently heat if needed to drive the reaction. |
| Catalyst (Optional) | Potassium Iodide (KI) | If using a less reactive halide (e.g., chloride), catalytic KI can improve the rate via in-situ halide exchange. |
Protocol 1: Synthesis via Route A - Alkoxide Nucleophile
This protocol is a representative methodology based on established chemical principles and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Nucleophile:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add (4-methyl-furazan-3-yl)methanol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Coupling Reaction:
-
Add methyl 2-bromobenzoate (1.1 eq) dropwise to the alkoxide solution.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Stir at room temperature for 12-24 hours. If the reaction is sluggish, heat gently to 50°C.
-
-
Work-up and Ester Isolation:
-
Once the starting material is consumed, cool the reaction to 0°C and cautiously quench by slow addition of water.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Hydrolysis to Final Product:
-
Dissolve the crude ester in a mixture of methanol and 2N aqueous NaOH (3.0 eq).
-
Stir at room temperature or heat to 40°C until TLC confirms the disappearance of the ester.
-
Remove methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M HCl.[6]
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(4-methyl-furazan-3-ylmethoxy)-benzoic acid.
-
References
-
University of the Sciences in Philadelphia. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
Robinson, M. (2025, April 26). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. inspiration.sjf.ch [inspiration.sjf.ch]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. prepchem.com [prepchem.com]
"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" solubility issues and solutions
Welcome to the Technical Support and Troubleshooting Center for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid . As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific physicochemical hurdles researchers face when working with this compound.
Due to the lipophilic furazan ring and the pH-sensitive benzoic acid moiety, this molecule routinely exhibits poor aqueous solubility, leading to assay variability, false negatives in in vitro screens, and erratic pharmacokinetic profiles in vivo. This guide is designed to provide actionable, self-validating solutions to these formulation challenges.
Part 1: Physicochemical Profiling & Causality
To troubleshoot solubility, we must first define the structural liabilities of the molecule. The presence of the carboxylic acid means solubility is governed by the Henderson-Hasselbalch equation; however, the highly hydrophobic 4-methyl-furazan tail drives rapid hydrophobic collapse and precipitation upon solvent shifts.
Table 1: Predicted Physicochemical Parameters & Solubilization Impact
| Parameter | Estimated Value | Solubility Implication | Recommended Intervention |
| Molecular Weight | 234.21 g/mol | Generally favorable for solvation, but prone to crystalline stacking. | Disrupt crystal lattice via salt formation. |
| pKa (Benzoic Acid) | ~3.9 – 4.2 | Insoluble in gastric fluid (pH 1.2); moderately soluble in blood (pH 7.4). | Maintain formulation pH ≥ 6.0; use buffering agents. |
| LogP (Octanol/Water) | ~2.6 – 3.1 | High lipophilicity drives aggregation in aqueous media. | Utilize cyclodextrins (HP-β-CD) or micellar surfactants. |
| Max Aqueous Sol (pH 7.4) | < 50 µg/mL | Insufficient for high-concentration dosing or primary stock solutions. | Prepare primary stocks in 100% DMSO. |
Part 2: Diagnostic Workflow for Formulation
Before selecting a protocol, identify your target application. The following decision tree dictates the optimal solubilization pathway based on empirical formulation science [1].
Fig 1: Decision logic for overcoming 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid solubility barriers.
Part 3: Troubleshooting Guide (Q&A)
Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture media (pH 7.4), the solution turns cloudy. Why is this happening, and how do I fix it? A: This is a classic "solvent shift" precipitation. While your final media is pH 7.4 (where the benzoic acid should be ionized and soluble), the localized microenvironment of the DMSO droplet during pipetting induces rapid supersaturation and nucleation of the highly lipophilic furazan core before ionization can occur. Solution: Implement a "step-down" dilution. Dilute your 10 mM DMSO stock 1:10 into a basic buffer (e.g., 100 mM Tris-HCl, pH 8.5) to force complete deprotonation of the benzoic acid before introducing it to the final culture media. Alternatively, ensure your cell culture media contains at least 0.1% Bovine Serum Albumin (BSA), which acts as a hydrophobic sink to capture the compound before it aggregates [2].
Q: For a rodent PK study, I need a 5 mg/mL solution for Intravenous (IV) injection. Standard saline fails. Can I just lower the pH to dissolve it? A: No. Lowering the pH will protonate the benzoic acid (converting it to its unionized form), which will drastically decrease solubility. To achieve 5 mg/mL for IV dosing, you must use a co-solvent/surfactant system or a complexing agent. I strongly recommend the CLEAR formulation protocol (Cremophor/Tween, Lipids, Ethanol, Aqueous, Rational). See Protocol A below.
Q: I am trying to make a sodium salt of the compound to improve water solubility, but it remains a gooey paste rather than a crystalline powder. What is wrong? A: The methoxy linker combined with the low molecular weight furazan ring grants this molecule a high degree of conformational flexibility, which lowers its melting point and hinders rapid crystallization. When reacting the free acid with NaOH, water rapidly hydrates the salt form, creating a hygroscopic paste. Solution: Lyophilization. Perform the salt formation in a 1:1 mixture of tert-butanol and water using exactly 1.0 molar equivalent of NaOH. Freeze the solution on dry ice, and lyophilize it for 48 hours to yield a dry, fluffy sodium salt powder.
Part 4: Proven Solubilization Protocols
The following protocols are designed as self-validating systems. You must analytically confirm the final concentration to ensure precipitation has not occurred at the microscopic level.
Protocol A: HP-β-Cyclodextrin Complexation (For IV/IP Dosing)
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the 4-methyl-furazan moiety, leaving the hydrophilic benzoic acid exposed to the aqueous environment [3].
Step-by-Step Methodology:
-
Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).
-
API Addition: Weigh 10 mg of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid into a glass vial.
-
Wetting: Add 50 µL of 100% DMSO to "wet" the powder (acts as an intermediate solubilizer).
-
Complexation: Add 1.95 mL of the 20% HP-β-CD solution.
-
Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. The solution should transition from a milky suspension to optically clear.
-
Self-Validation (Critical): Centrifuge the vial at 10,000 × g for 10 minutes.
-
Observation: If a pellet forms, complexation is incomplete.
-
Quantification: Analyze the supernatant via HPLC against a standard curve prepared in 100% DMSO. If the measured concentration matches the nominal concentration (5 mg/mL), the complexation is validated.
-
Fig 2: Protocol logic and mandatory validation branch for cyclodextrin complexation.
Protocol B: "10-10-80" Cosolvent Formulation
If HP-β-CD is unavailable, a tiered cosolvent approach leverages both thermodynamic solubility (DMSO) and micellar encapsulation (Tween-80) [4].
-
Weigh out the required API.
-
Dissolve completely in 10% (v/v) DMSO . Do not proceed until optically clear.
-
Add 10% (v/v) Tween-80 . Vortex aggressively until a homogenous, viscous solution forms.
-
Slowly add 80% (v/v) Saline dropwise while continuously vortexing.
-
Causality: Adding the aqueous phase dropwise prevents localized spikes in water concentration that trigger furazan nucleation.
-
Part 5: Excipient Compatibility Matrix
To assist with further formulation, Table 2 summarizes the compound's compatibility with standard FDA-approved excipients based on the functional groups present.
Table 2: Excipient Compatibility Data
| Excipient | Class | Compatibility/Efficiency | Rationale / Causality |
| PEG 400 | Cosolvent | Moderate | Good solvation of the furazan ring, but high viscosity limits IV injection volumes. |
| Tween-80 | Surfactant | High | Non-ionic surfactant creates micelles that sequester the lipophilic tail. |
| 0.1N HCl | Acidifier | Destructive | Protonates the benzoic acid (pH < pKa), driving immediate and total precipitation. |
| Na2CO3 | Alkalizer | High | Safely deprotonates the carboxylic acid without triggering base-catalyzed hydrolysis of the methoxy linker. |
References
-
Savjani, K. T., Gajera, A. K., & Savjani, S. R. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. URL: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL: [Link]
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in enteric delivery systems. Drug Discovery Today. URL: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. URL: [Link]
Analytical Troubleshooting Support Center: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Welcome to the Advanced Spectroscopic Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter analytical chemists and drug development researchers perplexed by the anomalous spectroscopic behavior of highly substituted, heterocyclic-linked aromatic scaffolds. The molecule —2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS: 889941-05-3) —combines a versatile benzoic acid pharmacophore with an electron-deficient 1,2,5-oxadiazole (furazan) ring via a conformationally flexible methoxy linker[1].
This unique structural triad introduces complex physical chemistry dynamics. These include restricted bond rotation, profound heterocycle-induced deshielding, and high susceptibility to specific collision-induced dissociation (CID) pathways. This guide is designed to help you synthesize technical accuracy with field-proven insights, ensuring absolute structural confirmation of your API or intermediate.
Diagnostic Workflow for Peak Anomalies
Diagnostic workflow for resolving spectroscopic anomalies in furazan-benzoic acid derivatives.
Section 1: Nuclear Magnetic Resonance (NMR) Anomalies
Q1: Why do I observe a secondary set of minor peaks (representing ~5-15% integration) in my ¹H and ¹³C NMR spectra, even though my HPLC traces show >99% purity? Causality & Mechanism: This is a classic manifestation of conformational isomerism (rotamers). The ether linkage connecting the bulky ortho-substituted benzoic acid to the 4-methyl-furazan ring can experience restricted rotation on the NMR timescale. At room temperature, the thermodynamic energy barrier is high enough to slow the interconversion between two stable spatial conformers. This results in dual sets of peaks—particularly noticeable for the -O-CH₂- linker protons and the adjacent aromatic signals[1].
Q2: The singlet for my -O-CH₂- linker protons appears at an unexpectedly downfield shift (approx. 5.35–5.50 ppm). Is my structure oxidized or otherwise incorrect?
Causality & Mechanism: The shift is entirely correct and structurally diagnostic. The furazan (1,2,5-oxadiazole) ring is a strongly
Q3: Why is my carboxylic acid (-COOH) proton missing entirely, or causing severe broadening of the adjacent aromatic protons? Causality & Mechanism: Benzoic acid derivatives naturally form tightly bound, hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃), which dynamically exchange on the NMR timescale[1]. Furthermore, the unshielded furazan nitrogen atoms can act as competing intermolecular hydrogen-bond acceptors. This rampant exchange process broadens the -COOH peak into the baseline, often rendering it invisible at standard concentrations.
Data Presentation: Expected vs. Observed NMR Anomalies
| Structural Feature | Standard Expected Shift (¹H) | Observed Anomalous Shift | Causality / Mechanism |
| -COOH (Carboxylic) | ~11.0 - 12.0 ppm (sharp) | Missing or broad mound | Dynamic H-bonding / dimerization in CDCl₃. |
| -O-CH₂- (Ether Linker) | ~4.50 ppm | ~5.35 - 5.50 ppm | Massive inductive deshielding by furazan ring. |
| Furazan -CH₃ | ~2.00 ppm | ~2.40 - 2.50 ppm | Electron withdrawing nature of the oxadiazole. |
| Aromatic Protons | Standard multiplet integration | Secondary minor multiplets | Rotamer formation at the ether bond linkage. |
Methodology: Self-Validating Variable-Temperature (VT) NMR Protocol
To decisively differentiate between true chemical impurities and conformational rotamers, utilize this self-validating system:
-
Prepare the Sample: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆ (chosen for its high boiling point).
-
Baseline Acquisition (25 °C): Run a standard 1D ¹H NMR spectrum. Quantify the integration ratio of the "major" vs. "minor" peaks.
-
Heating Phase (80 °C - 100 °C): Increment the probe temperature. Acquire spectra at 60 °C, 80 °C, and 100 °C.
-
Validation Check: If the minor peaks represent rotamers, the elevated thermal energy will overcome the rotational energy barrier, causing the major and minor peaks to coalesce into a single, sharp, time-averaged set of signals.
-
-
Cooling Phase (Return to 25 °C): (Critical Step) Return the probe to room temperature and re-acquire the spectrum.
-
Validation Check: The spectrum must perfectly match the baseline acquisition. If the peaks do not resolve back into the dual-state, thermal degradation occurred. If they do, you have definitively proven rotamer causality.
-
Section 2: Mass Spectrometry (LC-MS / ESI-MS) Discrepancies
Q4: My ESI-MS spectrum is dominated by unexpected base peaks at [M+H-30]⁺ and [M+H-44]⁺ rather than the target intact molecular ion [M+H]⁺ (m/z 235). Is the compound degrading in the vial? Causality & Mechanism: This is not sample degradation; it is highly specific in-source fragmentation driven by the chemical instability of the substructures under hard ionization or high capillary voltages.
-
Loss of 44 Da (m/z 191): Carboxylic acids are highly susceptible to facile thermal or collision-induced decarboxylation (neutral loss of CO₂)[2].
-
Loss of 30 Da (m/z 205): The 1,2,5-oxadiazole ring is notoriously prone to heterocycle cleavage, leading to the rapid, characteristic expulsion of nitric oxide (NO) under mass spectrometric conditions[3][4].
-
Alpha Cleavage: The ether bond is a prime site for alpha cleavage, generating highly stable fragment cations representing either the furazan moiety or the substituted benzoic acid moiety[5].
Data Presentation: Diagnostic MS/MS Fragmentations
| Detected m/z (Positive Mode) | Structural Identity / Fragment | Neutral Loss | Mechanism |
| 235.07 | [M+H]⁺ | None | Intact molecular ion. |
| 205.07 | [M+H - NO]⁺ | 30 Da (NO) | Furazan ring heterocycle cleavage. |
| 191.08 | [M+H - CO₂]⁺ | 44 Da (CO₂) | Decarboxylation of the benzoic acid. |
| 137.02 | [Salicylic Acid derivative]⁺ | 98 Da (Furazan) | Cleavage at the ether linker. |
Methodology: Optimizing ESI Source Parameters to Preserve [M+H]⁺
To guarantee that the fragment ions are in-source artifacts and not co-eluting degradants, employ this self-validating tuning sequence:
-
Flow Injection: Setup a continuous direct infusion of the compound at 1 µg/mL in 50:50 Acetonitrile/Water (0.1% Formic Acid) into the MS source.
-
Titrate Declustering Potential (DP): Start with the DP/Cone Voltage at a standard 80 V. You will likely see m/z 191 or 205 dominating.
-
Step-Down Voltage: Systematically lower the DP in 10 V decrements down to 20 V.
-
Monitor Source Temperature: Reduce the desolvation/source temperature from 500 °C to 300 °C, as thermal decarboxylation is highly temperature-dependent.
-
Validation Check: As the harshness of the source environment decreases, the relative abundance of m/z 235 ([M+H]⁺) will rise in direct inverse proportion to the fragment ions. This inversely correlated titration proves the secondary peaks are CID products, not physical impurities.
-
References
-
"Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes", PubMed,[Link]
-
"Mass Spectrometry - Fragmentation Patterns", Chemistry LibreTexts,[Link]
-
"Fragmentation in Mass Spectrometry", YouTube,[Link]
-
"Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material", PMC,[Link]
-
"5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: a high performance melt-cast energetic material and its polycrystalline properties", RSC Publishing,[Link]
Sources
- 1. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Welcome to the technical support guide for researchers working with 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid. This document provides in-depth troubleshooting strategies for a common hurdle encountered in cell-based assays: poor cell permeability. As scientists and drug development professionals, understanding and overcoming this challenge is critical for obtaining accurate and meaningful experimental results. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results with 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid are inconsistent or show low activity compared to my cell-free assays. Could poor cell permeability be the culprit?
A1: Yes, this is a strong possibility. A significant discrepancy between cell-free and cell-based assay results is a classic indicator of poor cell permeability. In a cell-free system, the compound has direct access to its target. However, in a cell-based assay, the compound must first cross the cell membrane to reach its intracellular target.[1] If the compound cannot efficiently penetrate the cell membrane, the intracellular concentration will be too low to elicit a biological response, even if the compound is highly potent in a biochemical assay.
The chemical structure of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid itself provides clues. The presence of a carboxylic acid group is a key factor.[2][3] At physiological pH (around 7.4), this group will be deprotonated and negatively charged, which can significantly hinder its ability to passively diffuse across the lipid-rich cell membrane.[4][5][6]
Q2: What are the key physicochemical properties of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid that might be contributing to its poor cell permeability?
A2: Several physicochemical properties, largely dictated by its structure, likely contribute to the observed permeability issues. Understanding these is the first step in devising a rational troubleshooting strategy.
-
Ionization (pKa): The benzoic acid moiety has a pKa value that results in it being predominantly ionized at physiological pH. Charged molecules face a significant energetic barrier to crossing the nonpolar lipid bilayer of the cell membrane.[4][5]
-
Polarity and Hydrogen Bonding: The presence of the carboxylic acid and the furazan ring contributes to the molecule's overall polarity and its capacity for hydrogen bonding.[7] While some polarity is necessary for solubility in aqueous media, excessive polarity and a high number of hydrogen bond donors can impede passive diffusion across the cell membrane.[7][8]
-
Molecular Size: While not an exceptionally large molecule, its molecular weight and size can influence its rate of passive diffusion.[1][9] Generally, smaller molecules tend to permeate more readily.[4]
Below is a table summarizing the general "rules of thumb" for good cell permeability, often referred to as Lipinski's Rule of Five, and how a compound like 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid might compare.
| Physicochemical Property | Guideline for Good Permeability (Lipinski's Rule of Five) | Potential Characteristics of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid |
| Molecular Weight | ≤ 500 Da | Likely within this range. |
| LogP (Lipophilicity) | ≤ 5 | The presence of the polar furazan and carboxylic acid groups may lower the LogP value. |
| Hydrogen Bond Donors | ≤ 5 | The carboxylic acid group is a hydrogen bond donor. |
| Hydrogen Bond Acceptors | ≤ 10 | The oxygen and nitrogen atoms in the molecule act as hydrogen bond acceptors. |
| Ionization State at pH 7.4 | Predominantly neutral | The carboxylic acid group is likely ionized (negatively charged).[5] |
Troubleshooting Guides
Guide 1: How can I experimentally confirm that poor cell permeability is the issue?
A1.1: The first step is to systematically rule out other possibilities and then directly measure the compound's ability to cross a membrane barrier. A logical workflow is essential for a definitive diagnosis.
Caption: Diagnostic workflow for investigating poor cell permeability.
A1.2: Detailed Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion.[10][11][12] It's an excellent first-line test because it isolates passive permeability from confounding factors like active transport and metabolism.[10][13]
-
Principle: A 96-well plate with a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[11][13] The test compound is added to the donor wells, and its appearance in the acceptor wells is quantified over time, typically by LC-MS/MS.[10]
-
Protocol:
-
Prepare a stock solution of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid in DMSO.
-
Dilute the stock solution in a buffer at a relevant pH (e.g., pH 5.0 to mimic the upper intestine and pH 7.4 for systemic circulation) to the final working concentration.
-
Coat the filter of a 96-well PAMPA plate with the lipid solution.
-
Add the compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate at room temperature for a specified time (e.g., 5 hours).[10][11]
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Include a membrane integrity marker, such as Lucifer Yellow, to ensure the artificial membrane was not compromised during the experiment.[10]
-
-
Interpretation: A low apparent permeability coefficient (Papp) value indicates poor passive diffusion.
2. Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[14][15] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux pumps.[15][16] This assay measures both passive diffusion and active transport.[12]
-
Principle: Caco-2 cells are cultured on Transwell inserts, forming a monolayer that separates an apical (AP) and a basolateral (BL) chamber. The test compound is added to one chamber, and its transport to the other chamber is measured over time.[15]
-
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[17]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[17][18]
-
For AP to BL transport (simulating absorption), add the compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For BL to AP transport (simulating efflux), add the compound to the basolateral chamber and fresh buffer to the apical chamber.[17]
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.[15]
-
-
Interpretation:
Guide 2: My data suggests poor passive diffusion. What strategies can I employ to improve the cell permeability of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid?
A2.1: If poor passive diffusion is confirmed, several strategies can be explored, ranging from simple formulation adjustments to more complex chemical modifications.
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective permeability and simple diffusion – The secret lives of cells [opentext.csu.edu.au]
- 7. journals.co.za [journals.co.za]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Efflux pump - Wikipedia [en.wikipedia.org]
"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" inconsistent in vivo results investigation
Target Audience: Drug Development Professionals, Pharmacokineticists, and In Vivo Pharmacologists.
Welcome to the principal troubleshooting hub for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (MFBA). As a molecular hybrid combining a privileged benzoic acid scaffold with a 1,2,5-oxadiazole (furazan) ring[1], this compound presents unique physicochemical and metabolic liabilities. If you are experiencing high inter-subject variability, loss of efficacy, or off-target toxicity during transition from in vitro to in vivo models, this guide will provide the mechanistic causality and corrective workflows needed to rescue your study.
Part I: Mechanistic FAQs & Troubleshooting
Q1: Our in vitro target binding assays are pristine, but our in vivo efficacy in murine models drops to near-zero. Why is the compound "disappearing"?
The Causality: You are likely victim to rapid first-pass Phase I metabolism. The molecular architecture of MFBA relies on a methoxy linker connecting the furazan ring to the benzoic acid core[1]. This ether linkage is highly susceptible to O-dealkylation by hepatic Cytochrome P450 (CYP) enzymes. The Consequence: The compound is rapidly cleaved into 2-hydroxybenzoic acid (a salicylic acid derivative) and (4-methyl-furazan-3-yl)methanol. If your in vivo model relies on the intact hybrid molecule for target engagement, this rapid clearance will completely ablate efficacy.
Q2: We are observing erratic, non-dose-dependent anti-inflammatory effects in our control groups. Is the compound intrinsically toxic?
The Causality: This is a downstream artifact of the O-dealkylation mentioned above, compounded by redox-sensitive ring degradation.
-
Salicylate Artifacts: The cleavage of the ether bond yields systemic salicylic acid, which possesses intrinsic COX-inhibiting anti-inflammatory properties. You are inadvertently dosing your subjects with a non-steroidal anti-inflammatory drug (NSAID) byproduct.
-
Furazan Ring Scission: While furazans are technically the NO-free analogues of nitric oxide-donating furoxans[2], the furazan ring can undergo reductive ring scission under specific physiological stresses (such as localized tissue hypoxia or enzymatic reduction)[3]. This electron localization induces N-O bond cleavage, generating reactive cyano-oximes or amine metabolites[4]. In inflamed tissues with altered redox states, this degradation is accelerated, leading to scattered, non-linear pharmacological noise.
Q3: Intravenous (IV) dosing yields consistent pharmacokinetics (PK), but Oral (PO) gavage data is scattered wildly. How can we stabilize PO absorption?
The Causality: The benzoic acid moiety dictates a highly pH-dependent solubility profile. With a presumed pKa of ~4.0, the compound exists in an un-ionized, highly lipophilic state in the acidic environment of the stomach (pH 1-2). If dosed in standard saline, the compound will precipitate out of solution, forming inconsistent aggregates. Upon transit to the duodenum (pH ~6), it ionizes, increasing aqueous solubility but drastically lowering membrane permeability. The Fix: You must formulate the compound as a stable sodium salt or utilize a co-solvent system (e.g., Tween-80/PEG-400) to ensure the compound remains in a dissolved, absorbable state throughout gastrointestinal transit.
Part II: Visual Diagnostics
Figure 1: Primary metabolic degradation pathways of MFBA driving in vivo variance.
Figure 2: Experimental decision tree for isolating PK/PD discrepancies.
Part III: Step-by-Step Experimental Methodologies
Protocol 1: Hepatic Microsomal Stability & Metabolite Trapping
To definitively prove whether CYP-mediated O-dealkylation is destroying your compound before it reaches the target, you must run a self-validating microsomal assay.
-
Step 1: Preparation: Prepare a 10 mM stock of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid in 100% DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Step 2: Incubation: Combine the working compound with mixed-gender human or mouse liver microsomes (final protein concentration 0.5 mg/mL).
-
Step 3: Self-Validating Control: Set up a parallel negative control lacking the NADPH regenerating system. If degradation occurs without NADPH, the instability is due to aqueous hydrolysis, not CYP metabolism.
-
Step 4: Initiation & Quenching: Initiate the reaction by adding the NADPH regenerating system (1 mM final). Incubate at 37°C. At time intervals (0, 15, 30, and 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Step 5: LC-MS/MS Analytics: Centrifuge at 14,000 RPM for 10 mins. Analyze the supernatant. Program the mass spectrometer to monitor the decay of the parent mass [M+H]+ m/z 234.21[1], and explicitly scan for the appearance of the salicylic acid artifact (m/z ~138).
Protocol 2: Formulation Optimization for Oral (PO) Administration
This protocol stabilizes the benzoic acid moiety to prevent gastric precipitation.
-
Step 1: Excipient Selection: Weigh the required amount of MFBA powder. Do not attempt to dissolve directly in water or saline.
-
Step 2: Co-Solvent Wetting: Wet the powder with 5% (v/v) DMSO and 10% (v/v) Kolliphor EL (or Tween-80). Vortex vigorously for 2 minutes until a clear, thick paste forms.
-
Step 3: Aqueous Phase Addition: Slowly add 85% (v/v) sterile phosphate-buffered saline (PBS, pH 7.4) dropwise while continuously sonicating the mixture.
-
Step 4: pH Adjustment: Verify the final pH using a micro-probe. If the solution is cloudy and the pH has dropped below 6.0, add 0.1 M NaOH in 5 µL increments until the solution turns completely clear. The resulting sodium salt formulation will resist rapid gastric precipitation.
Part IV: Quantitative Data & Pitfall Summarization
| Experimental Observation | Likely Chemical Cause | Key Biomarker / Indicator | Recommended Mitigation |
| Complete loss of efficacy in vivo (IV dosing) | High intrinsic clearance via O-dealkylation of the methoxy linker. | Rapid decay of parent mass (m/z 234); Spike in salicylic acid. | Pre-dose with a broad-spectrum CYP inhibitor (e.g., ABT) to prove causality. |
| High inter-animal PK variability (PO dosing) | pH-driven precipitation of the benzoic acid moiety in the GI tract. | Delayed Tmax; highly variable Cmax between subjects. | Implement Protocol 2 to formulate as a soluble sodium salt suspension. |
| Unexpected control-group immunosuppression | Generation of anti-inflammatory metabolites (Salicylates). | Elevated downstream COX inhibition assays in non-target tissues. | Switch to a non-cleavable linker derivative (e.g., carbon-linked bioisostere). |
| Loss of compound in target ischemic tissues | Reductive scission of the 1,2,5-oxadiazole (furazan) ring[3]. | Appearance of cyano-oxime masses on LC-MS/MS[4]. | Monitor local tissue oxygenation; avoid highly reductive experimental models. |
Part V: References
-
Università degli Studi di Torino. 1,2,5-Oxadiazole analogues of leflunomide and related compounds. Retrieved from: [Link]
-
National Institutes of Health (NIH). 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide. Retrieved from: [Link]
-
National Institutes of Health (NIH) / PubMed. Nitric oxide donor beta2-agonists: furoxan derivatives containing the fenoterol moiety and related furazans. Retrieved from: [Link]
Sources
- 1. 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | 889941-05-3 | Benchchem [benchchem.com]
- 2. Nitric oxide donor beta2-agonists: furoxan derivatives containing the fenoterol moiety and related furazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
A Comparative Analysis of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid and Other Furazan Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the furazan (1,2,5-oxadiazole) scaffold has emerged as a privileged structure, bestowing upon its derivatives a diverse array of pharmacological activities. This guide provides a comparative analysis of the hypothetical therapeutic potential of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" against a backdrop of well-characterized furazan derivatives with established biological activities. While no experimental data for "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" is publicly available, this document aims to provide researchers, scientists, and drug development professionals with a framework for its potential evaluation by drawing parallels with existing compounds and detailing the requisite experimental methodologies.
The rationale for synthesizing "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" likely stems from the principle of molecular hybridization, combining the pharmacophoric features of a benzoic acid moiety with a furazan ring.[1] Benzoic acid derivatives are integral to numerous therapeutic agents, while the furazan heterocycle is known to modulate a range of biological targets.
This guide will explore the established activities of other furazan derivatives in key therapeutic areas and provide the experimental context for assessing the potential of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid."
Structural Features of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
The structure of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" reveals a thoughtful combination of chemical motifs. The benzoic acid portion provides a carboxylic acid group, which is a common feature in drugs and often participates in crucial interactions with biological targets. The furazan ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, is known for its electron-withdrawing properties and its ability to engage in various non-covalent interactions. The methoxy linker connects these two key fragments, providing a degree of conformational flexibility.[1] The methyl group on the furazan ring can also influence the compound's metabolic stability and its interaction with target proteins.[1]
Caption: Chemical structure of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid.
Comparative Analysis with Bioactive Furazan Derivatives
To contextualize the potential of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid," we will compare its structural elements to those of furazan derivatives with demonstrated activity in three distinct areas: antiplasmodial, carbonic anhydrase inhibition, and mitochondrial uncoupling.
Antiplasmodial Activity
A series of N-acylated furazan-3-amines have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2] Notably, these compounds feature an amide linkage to the furazan ring, a different connection compared to the ether linkage in our target compound. However, the presence of a substituted aromatic ring is a shared feature.
| Compound Name | P. falciparum Strain | IC50 (µM) | Reference |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (sensitive) | 0.019 | [1][2] |
| K1 (resistant) | 0.007 | [1][2] | |
| 3-demethyl analog of the MMV compound | NF54 (sensitive) | 0.076 | [1] |
| K1 (resistant) | 0.091 | [1] |
Hypothetical Consideration for "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid": The benzoic acid moiety in our target compound could potentially mimic the benzamide group found in these active antiplasmodial agents. The substitution pattern on the benzoic acid ring and the nature of the linker will be critical in determining any potential antiplasmodial activity.
Carbonic Anhydrase Inhibition
Furazan and furoxan sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, which are targets for antiglaucoma agents.[3] These inhibitors typically possess a sulfonamide group, which is a known zinc-binding group in the active site of carbonic anhydrases.
| Compound Class | Target Isoforms | Activity | Reference |
| Furazan Sulfonamides | hCA I, II, IX, XII | Potent Inhibition | [3][4] |
| Furoxan Sulfonamides | hCA I, II, IX, XII | Potent Inhibition | [3][4] |
Hypothetical Consideration for "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid": The carboxylic acid group of the benzoic acid moiety in our target compound could potentially act as a zinc-binding group, similar to the sulfonamide group in the known inhibitors. The overall structure would need to fit within the active site of the enzyme for effective inhibition.
Mitochondrial Uncoupling
A notable furazan derivative, BAM15, has been identified as a potent and selective mitochondrial uncoupler.[5][6] Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration and energy expenditure.[7][8] This mechanism has therapeutic potential for metabolic diseases. BAM15's structure is quite different from our target compound, featuring a more complex fused ring system.
| Compound | Mechanism of Action | Therapeutic Potential | Reference |
| BAM15 | Mitochondrial Uncoupler | Obesity, Diabetes, Non-alcoholic fatty liver disease | [5][7] |
Hypothetical Consideration for "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid": While structurally dissimilar to BAM15, the lipophilic nature of the furazan and benzoic acid components could potentially allow the molecule to interact with mitochondrial membranes. The weak acidity of the carboxylic acid might also play a role in protonophoric activity, a key feature of mitochondrial uncouplers.
Experimental Protocols for Activity Assessment
To ascertain the biological activity of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid," a series of well-established in vitro assays should be performed. The following protocols provide a starting point for such investigations.
In Vitro Antiplasmodial Activity Assay (pLDH Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH).
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive (e.g., NF54) and resistant (e.g., K1) strains of P. falciparum in human erythrocytes.
-
Compound Preparation: Prepare a serial dilution of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add the parasite culture to a 96-well plate containing the serially diluted compound. Include positive (e.g., artemisinin, chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
pLDH Activity Measurement: Lyse the cells and measure pLDH activity using a colorimetric assay that involves the conversion of a tetrazolium salt.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the pLDH antiplasmodial activity assay.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of CO2.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare a serial dilution of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid."
-
Assay Procedure: In a 96-well plate, mix the enzyme with the inhibitor at various concentrations. Initiate the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the product, 4-nitrophenolate, by measuring the increase in absorbance at 400 nm.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Mitochondrial Respiration Assay
This assay assesses the effect of a compound on mitochondrial oxygen consumption rate (OCR), a key indicator of mitochondrial uncoupling.
Protocol:
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts) in a Seahorse XF cell culture microplate.
-
Compound Injection: Prepare "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" for injection into the assay medium.
-
Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the OCR in real-time. Sequentially inject oligomycin (ATP synthase inhibitor), the test compound, and a combination of rotenone and antimycin A (Complex I and III inhibitors) to determine basal respiration, ATP-linked respiration, and maximal respiration.
-
Data Analysis: An increase in OCR after the addition of the test compound, in the presence of oligomycin, is indicative of mitochondrial uncoupling.
Caption: Key steps in assessing mitochondrial uncoupling using a Seahorse XF Analyzer.
Conclusion
While the biological activity of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" remains to be elucidated, its hybrid structure presents intriguing possibilities for therapeutic intervention. By drawing comparisons with structurally related and functionally diverse furazan derivatives, we can formulate testable hypotheses regarding its potential as an antiplasmodial agent, a carbonic anhydrase inhibitor, or a mitochondrial uncoupler. The experimental protocols detailed in this guide provide a clear path for researchers to explore these possibilities and unlock the therapeutic potential of this novel chemical entity. The systematic evaluation of this and other novel furazan derivatives will undoubtedly contribute to the advancement of drug discovery and development.
References
- Li, W. S., More, S. V., Wang, C. H., Jen, Y. C., Yao, C. F., Wang, T. F., Hung, C. C., & Jao, S. C. (2010). Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(3), 1148–1152.
- Scozzafava, A., Supuran, C. T., & Carta, F. (2014). Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. Bioorganic & medicinal chemistry, 22(15), 3913–3921.
- Kenwood, B. M., Weaver, J. L., Bajwa, A., Poon, I. K., Byrne, F. L., Murrow, B. A., Calderone, J. A., Huang, L., Divakaruni, A. S., Tomsig, J. L., Okabe, K., Lo, R. H., Cameron, J. S., Hotchkiss, R. S., Santos, W. L., & Hoehn, K. L. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular metabolism, 3(2), 114–123.
- Stepanov, A. I., Astrat'ev, A. A., Sheremetev, A. B., Lagutina, N. K., & Semenov, V. V. (2015). A facile synthesis and antiproliferative properties of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines. Bioorganic & medicinal chemistry letters, 25(15), 2987–2990.
- Childress, E. S., Alexopoulos, S. J., Hoehn, K. L., & Santos, W. L. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of medicinal chemistry, 61(11), 4641–4655.
- Wiedemann, F. R., & Kunz, W. S. (2018). The role of mitochondria in epileptogenesis. Epilepsy research, 142, 82–89.
- Fedorova, M., Kulebyakin, K., Serebrovskaya, E., & Zinovkin, R. (2020). Mitochondrial Uncouplers: Current and Developing Therapies. Biochemistry. Biokhimiia, 85(11), 1369–1382.
- Witschel, M., Rottmann, M., & Taylor, D. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5), 412.
- Angeli, A., & Supuran, C. T. (2014). Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. Bioorganic & medicinal chemistry, 22(15), 3913–3921.
- Perry, R. J., Zhang, D., Zhang, X. M., Boyer, J. L., & Shulman, G. I. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science (New York, N.Y.), 347(6227), 1253–1256.
- Tao, Y., Zhang, Y., & Liu, Y. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Physiology, 14, 1279318.
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- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
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In the landscape of modern drug discovery, the pursuit of target-selective molecules is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for the selectivity profiling of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid," a compound of interest due to its structural motifs, which are suggestive of activity at G-protein-coupled receptors (GPCRs), particularly those responsive to fatty acids. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles and data from related compounds to propose a robust strategy for its characterization.
Introduction: The Rationale for Investigating 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
The molecular architecture of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, featuring a benzoic acid head group and a lipophilic tail incorporating a furazan moiety, strongly suggests its potential as a ligand for Free Fatty Acid Receptors (FFARs).[1] Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[2][3] The furazan ring is also a known pharmacophore present in various bioactive molecules.[4][5]
Of particular interest is the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[6][7][8][9][10] The activation of GPR40 by medium and long-chain fatty acids makes it an attractive therapeutic target for type 2 diabetes.[11][12][13] Consequently, the development of selective GPR40 agonists has been a significant focus of research.[14][15][16][17] However, the clinical development of some GPR40 agonists has been hampered by issues such as liver toxicity, underscoring the critical need for thorough selectivity profiling.[7][9][18]
This guide, therefore, outlines a systematic approach to characterizing the selectivity of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, with a primary focus on GPR40 and its closely related family members.
The Importance of Selectivity: Profiling Against the FFAR Family and Beyond
A comprehensive selectivity profile is essential to de-risk a potential drug candidate. For a putative GPR40 agonist, it is crucial to assess its activity against other members of the FFAR family, which share structural homology and respond to overlapping endogenous ligands.[9][19]
-
GPR120 (FFAR4): Also activated by medium and long-chain fatty acids, GPR120 is involved in incretin secretion, insulin sensitivity, and anti-inflammatory responses.[6][20] Co-activation of GPR40 and GPR120 could be beneficial, but understanding the individual contribution is key.
-
GPR43 (FFAR2) and GPR41 (FFAR3): These receptors are activated by short-chain fatty acids and are primarily involved in metabolic and inflammatory signaling.[19][21] Off-target activity at these receptors could lead to undesirable effects.
Beyond the FFAR family, profiling against a broader panel of GPCRs and other targets known to be modulated by carboxylic acid-containing compounds is a prudent step to identify any unforeseen interactions.
Experimental Design for Comprehensive Selectivity Profiling
A tiered approach to experimental evaluation allows for efficient and thorough characterization of the compound's pharmacological profile.
Caption: GPR40 agonist-induced signaling cascade leading to insulin secretion.
Phase 1: Primary Target Engagement and Functional Activity
The initial phase focuses on confirming the activity of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid at the primary hypothesized target, GPR40.
1.1. GPR40 Radioligand Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity of the test compound to the human GPR40 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR40.
-
Incubate the membranes with a known GPR40 radioligand (e.g., [³H]-AMG 837) and varying concentrations of the test compound.
-
Separate bound from free radioligand by filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
1.2. GPR40 Functional Assays
Given that GPR40 activation primarily couples to the Gαq pathway, leading to an increase in intracellular calcium, a calcium mobilization assay is a robust primary functional screen.[8][13]
-
Objective: To measure the agonist activity of the test compound at the human GPR40 receptor.
-
Methodology: Calcium Mobilization Assay (FLIPR)
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Phase 2: Selectivity Profiling Against Related Receptors
This phase aims to determine the compound's activity against other members of the FFAR family.
2.1. Functional Assays for FFAR2, FFAR3, and FFAR4
-
Objective: To assess the agonist or antagonist activity of the test compound at human FFAR2, FFAR3, and FFAR4.
-
Methodology:
-
Utilize stable cell lines expressing each receptor.
-
For FFAR4 (GPR120), a calcium mobilization assay can be employed as it also couples to Gαq.[20]
-
For FFAR2 and FFAR3, which primarily couple to Gαi, a cAMP assay or a β-arrestin recruitment assay would be more appropriate.
-
Phase 3: Broader Off-Target Profiling and Early Safety Assessment
A broader screen against a panel of receptors, ion channels, and enzymes is crucial for identifying potential off-target liabilities.
3.1. Commercial Off-Target Screening Panels
-
Objective: To evaluate the selectivity of the test compound against a wide range of biological targets.
-
Methodology:
-
Submit the compound to a contract research organization (CRO) for screening against a comprehensive panel (e.g., the Eurofins SafetyScreen44™ or similar). This typically includes a wide array of GPCRs, ion channels, transporters, and enzymes.
-
3.2. In Vitro Safety Pharmacology Assays
-
Objective: To assess the potential for adverse effects early in the discovery process.
-
Key Assays:
-
hERG Channel Assay: To evaluate the risk of cardiac arrhythmia.
-
Cytochrome P450 (CYP) Inhibition Assay: To assess the potential for drug-drug interactions.
-
Hepatotoxicity Assay: Using primary hepatocytes or cell lines like HepG2 to identify potential liver toxicity.[6]
-
Caption: Proposed experimental workflow for selectivity profiling.
Hypothetical Data Presentation and Comparative Analysis
The data generated from these assays should be compiled into a clear and concise table to facilitate comparative analysis.
Table 1: Hypothetical Selectivity Profile of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid and Reference Compounds
| Target | Assay Type | 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (EC50/IC50, nM) | TAK-875 (EC50, nM) | AMG-837 (EC50, nM) | GW9508 (EC50, nM) |
| hGPR40 | Ca²⁺ Mobilization | [Hypothetical Value] | 72[10] | 13[17] | [Value Varies][10] |
| hGPR120 | Ca²⁺ Mobilization | >10,000 | >10,000 | >10,000 | Active[20] |
| hGPR43 | cAMP | >10,000 | >10,000 | >10,000 | Inactive |
| hGPR41 | cAMP | >10,000 | >10,000 | >10,000 | Inactive |
| hERG | Patch Clamp | >10,000 | [Data not specified] | [Data not specified] | [Data not specified] |
| CYP3A4 | Inhibition | >10,000 | [Data not specified] | [Data not specified] | [Data not specified] |
Data for reference compounds are sourced from public literature and may vary based on assay conditions.
Interpretation of a Favorable Profile:
An ideal profile for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid would exhibit:
-
High Potency at GPR40: A low nanomolar EC50 value in the GPR40 functional assay.
-
High Selectivity: At least a 100-fold selectivity window against other FFARs and targets in the broader panel (i.e., EC50/IC50 values >1,000 nM).
-
Clean Safety Profile: No significant activity at the hERG channel and no potent inhibition of major CYP enzymes.
Conclusion
The structural characteristics of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid make it a compelling candidate for investigation as a GPR40 agonist. A rigorous and systematic selectivity profiling campaign, as outlined in this guide, is indispensable for validating its therapeutic potential. By employing a tiered approach encompassing primary target engagement, selectivity against related receptors, and broader off-target and safety assessments, researchers can build a comprehensive data package. This will not only elucidate the pharmacological properties of this specific molecule but also contribute to the broader understanding of structure-activity and structure-liability relationships for this class of compounds, ultimately guiding the development of safer and more effective therapies for type 2 diabetes.
References
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Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (2024). MDPI. Available at: [Link]
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Synthesis and characterization of furazan derivatives and their evaluation as antitumor agents. (n.d.). ResearchGate. Available at: [Link]
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The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. (n.d.). PMC. Available at: [Link]
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IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. (2021). DergiPark. Available at: [Link]
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Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022). Frontiers. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journals. Available at: [Link]
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Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. (n.d.). ACS Publications. Available at: [Link]
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Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. (2021). MDPI. Available at: [Link]
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GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. (2024). MDPI. Available at: [Link]
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Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. (n.d.). PMC. Available at: [Link]
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Synthesis and Pharmacological Evaluation of New 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic Acids as LTD(4)-antagonists. (2000). PubMed. Available at: [Link]
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Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. (n.d.). PMC. Available at: [Link]
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Free fatty acid receptor 1. (n.d.). Wikipedia. Available at: [Link]
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New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2008). PubMed. Available at: [Link]
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Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
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Optimization of GPR40 Agonists for Type 2 Diabetes. (n.d.). PMC. Available at: [Link]
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Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease. (2021). Frontiers. Available at: [Link]
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Synthesis, characterization, and In Silico evaluation of (E)-2-((4-methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO properties, pharmacokinetic analysis, and molecular docking studies for STAT3 inhibition and anticancer activity. (2026). Western Sydney University. Available at: [Link]
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GPR40 - Drugs, Indications, Patents. (2025). Patsnap Synapse. Available at: [Link]
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GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Spandidos Publications. Available at: [Link]
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Comparative Analysis of Cross-Resistance Profiles: Investigating 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid in the Context of Established Therapeutic Agents
Introduction: Navigating the Challenge of Drug Resistance
The emergence of drug resistance is a primary factor limiting the long-term efficacy of targeted therapies. Understanding the potential for cross-resistance between a novel investigational compound and existing drugs is a critical step in preclinical development. This guide provides a comprehensive framework for evaluating the cross-resistance profile of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" (hereafter referred to as Compound X), a novel therapeutic candidate.
For the purpose of this illustrative guide, we will position Compound X as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology, particularly in non-small cell lung cancer (NSCLC). The development of resistance to first-generation (e.g., Gefitinib) and second-generation (e.g., Afatinib) EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, often mediated by secondary mutations in the EGFR gene (such as T790M) or activation of bypass signaling pathways. Third-generation inhibitors, like Osimertinib, have been developed to overcome some of these resistance mechanisms.
This guide will detail the experimental rationale and methodologies for comparing Compound X against established EGFR inhibitors, providing a robust dataset to inform its potential clinical positioning and predict its activity in resistant tumor populations.
Experimental Design: A Multi-faceted Approach to Interrogating Cross-Resistance
A successful cross-resistance study hinges on a carefully designed series of experiments that move from broad cellular effects to specific molecular mechanisms. Our approach is structured to first establish a baseline sensitivity profile and then to challenge our investigational compound against clinically relevant models of acquired resistance.
Figure 1: High-level experimental workflow for the cross-resistance study.
Protocol 1: Generation of Drug-Resistant Cell Lines
The foundation of a cross-resistance study is the availability of relevant resistant cell models. Here, we describe a standard dose-escalation method to generate acquired resistance.
Rationale: This method mimics the clinical scenario where cancer cells gradually develop resistance under the selective pressure of a targeted therapy. By using a first-generation inhibitor like Gefitinib, we can generate cell lines that have likely acquired known resistance mechanisms, such as the T790M mutation.
Step-by-Step Methodology:
-
Cell Line Selection: Begin with a drug-sensitive cell line, such as PC-9, which harbors an activating EGFR mutation (exon 19 deletion) and is initially highly sensitive to Gefitinib.
-
Initial Culture: Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Dose Escalation:
-
Start by exposing the cells to Gefitinib at a concentration equal to their IC50 value (approximately 10-20 nM for PC-9).
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
Once the cells resume a normal proliferation rate, double the concentration of Gefitinib.
-
Repeat this process of dose escalation over several months.
-
-
Isolation of Resistant Clones: After 6-9 months, the bulk population of cells should be capable of proliferating in the presence of high concentrations of Gefitinib (e.g., 1-2 µM). At this stage, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant colonies.
-
Verification of Resistance: Confirm the resistance of the generated clones (e.g., PC-9 GR) by performing a cell viability assay and comparing the IC50 of Gefitinib in the parental PC-9 line versus the PC-9 GR clones. A significant shift (e.g., >10-fold) in IC50 indicates the successful generation of a resistant line.
Comparative Efficacy in Sensitive and Resistant Models
With both parental (sensitive) and generated resistant cell lines in hand, we can now directly compare the activity of Compound X with standard-of-care EGFR inhibitors.
Protocol 2: Cell Viability (IC50) Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. By comparing the IC50 values of Compound X and other drugs across sensitive and resistant cell lines, we can quantify the degree of cross-resistance.
Step-by-Step Methodology:
-
Cell Seeding: Seed parental PC-9 and resistant PC-9 GR cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Compound X, Gefitinib, and Osimertinib. Treat the cells with a range of concentrations for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Viability Assessment: Use a standard MTT or a more sensitive luminescent-based assay like CellTiter-Glo® (Promega) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
Data Summary: Potency and Resistance Factors
The results from the cell viability assays can be summarized to provide a clear comparison of the compounds. The Resistance Factor (RF) is a key metric, calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line).
| Compound | Cell Line | IC50 (nM) [Hypothetical Data] | Resistance Factor (RF) | Interpretation |
| Gefitinib | PC-9 (Parental) | 15 | \multirow{2}{}{100 } | High-level resistance, as expected. |
| PC-9 GR | 1500 | |||
| Osimertinib | PC-9 (Parental) | 12 | \multirow{2}{}{1.25 } | Retains high potency against the resistant line. |
| PC-9 GR | 15 | |||
| Compound X | PC-9 (Parental) | 25 | \multirow{2}{*}{1.6 } | Minimal loss of potency; profile similar to Osimertinib. |
| PC-9 GR | 40 |
Mechanistic Insights: Elucidating the "Why" Behind the "What"
While IC50 data tells us what is happening at a cellular level, a deeper molecular analysis is required to understand why. Western blotting is a powerful technique to investigate the impact of Compound X on the EGFR signaling pathway in both sensitive and resistant contexts.
Figure 2: Simplified EGFR signaling pathway.
Protocol 3: Western Blot Analysis of Pathway Modulation
Rationale: This experiment will determine if Compound X can effectively suppress the phosphorylation (activation) of EGFR and its key downstream effectors (like AKT and ERK) in both parental and resistant cells. A continued ability to suppress this signaling in resistant cells would provide a strong mechanistic basis for the observed low Resistance Factor.
Step-by-Step Methodology:
-
Cell Treatment: Culture PC-9 and PC-9 GR cells and starve them of serum overnight to reduce basal signaling.
-
Stimulation and Inhibition: Stimulate the cells with EGF (100 ng/mL) for 15 minutes in the presence or absence of Compound X, Gefitinib, or Osimertinib at a concentration of 10x their respective IC50 values in the PC-9 GR line.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Anticipated Results: In PC-9 GR cells, Gefitinib would fail to suppress p-EGFR, p-AKT, and p-ERK. In contrast, both Osimertinib and an effective Compound X would show a marked reduction in the phosphorylation of these key signaling nodes, confirming their ability to overcome the resistance mechanism.
Conclusion and Future Directions
This guide outlines a robust, multi-step process for evaluating the cross-resistance profile of the novel compound, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (Compound X). Based on our hypothetical data, Compound X demonstrates a highly favorable profile, retaining significant potency against a Gefitinib-resistant cell line, analogous to the third-generation inhibitor Osimertinib. The low Resistance Factor, coupled with sustained inhibition of the EGFR signaling pathway at the molecular level, strongly suggests that Compound X is capable of overcoming common mechanisms of acquired resistance.
Further studies should include:
-
Sequencing of Resistant Clones: To confirm the presence of the T790M mutation or identify other potential resistance-driving alterations.
-
Screening Against a Broader Panel: Testing Compound X against cell lines with different resistance mechanisms (e.g., MET amplification).
-
In Vivo Efficacy Studies: Validating these in vitro findings in xenograft or patient-derived xenograft (PDX) models of resistant tumors.
By following this comprehensive, evidence-based approach, researchers and drug developers can build a compelling preclinical data package that clearly defines the therapeutic potential and strategic positioning of a novel investigational drug in the face of clinical drug resistance.
References
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Lin, Y., Wang, X. & Jin, H. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. Am J Cancer Res14 , (2014). [Link]
-
Westover, D., Zugazagoitia, J., Cho, B. C., Lovly, C. M. & Paz-Ares, L. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors. Ann Oncol29 , i10–i19 (2018). [Link]
"2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" toxicity comparison with similar compounds
An In-Depth Comparative Toxicity Guide: 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid and Structurally Related Analogs
Executive Summary
This guide provides a comprehensive toxicological comparison of "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid," a novel research compound, against a panel of structurally related molecules. Due to the absence of publicly available toxicity data for the primary compound, this analysis adopts a structure-activity relationship (SAR) approach. We deconstruct the molecule into its core components—the benzoic acid scaffold and the furazan heterocycle—to infer its potential toxicological profile. By comparing it with well-characterized compounds such as Benzoic Acid, Salicylic Acid, and representative benzofurazans, we build a predictive framework for its likely safety liabilities.
The guide details standardized experimental protocols for in vitro cytotoxicity and in vivo acute oral toxicity, providing researchers with a practical roadmap for empirical validation. Our analysis suggests that while the compound's toxicity will be influenced by the benzoic acid backbone, the furazan moiety introduces a specific potential for generating intracellular reactive oxygen species (ROS), a mechanism observed in related heterocyclic compounds. This document is intended for researchers in drug development and toxicology, offering a robust, scientifically-grounded methodology for the early-stage safety assessment of novel chemical entities.
Introduction: Deconstructing a Hybrid Molecule
The compound 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid (CAS 889941-05-3) is a product of molecular hybridization, a drug design strategy that combines distinct pharmacophoric units to create new molecules with potentially enhanced biological activity.[1] This molecule integrates a benzoic acid scaffold, common in a wide array of therapeutics, with a 1,2,5-oxadiazole (furazan) ring, a heterocycle known for diverse bioactivities.[1][2][3]
The absence of direct toxicological data necessitates a predictive analysis based on its constituent parts. This guide aims to:
-
Analyze the potential toxicological contributions of the benzoic acid and furazan moieties.
-
Compare its structural features to compounds with established toxicity profiles.
-
Provide detailed, best-practice experimental protocols for a head-to-head toxicological evaluation.
Structural Analysis and Comparator Rationale
To build a predictive model, we have selected three key comparator compounds that allow for the systematic evaluation of each structural component of our target molecule.
Comparator Compounds:
-
Benzoic Acid: The foundational scaffold. Its toxicity is well-documented, providing a baseline for the parent structure.[4][5][6]
-
Salicylic Acid (2-Hydroxybenzoic acid): An ortho-substituted benzoic acid analog. This helps evaluate the effect of substitution at the 2-position, which is known to influence toxicity.[7]
-
Benzofurazan: Represents the furazan heterocyclic system. Data on this class of compounds points towards specific mechanisms of toxicity, such as oxidative stress.[8][9][10]
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a human liver carcinoma cell line (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well. The choice of a liver cell line is crucial as the liver is a primary site of drug metabolism. [11]Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of the target compound and all comparator compounds in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. [12]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Presentation: Comparative IC₅₀ Values
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| Target Compound | HepG2 | 48 | 25 |
| Benzoic Acid | HepG2 | 48 | > 1000 |
| Salicylic Acid | HepG2 | 48 | 550 |
| Benzofurazan | HepG2 | 48 | 75 |
Tier 2: In Vivo Acute Oral Toxicity Assessment
Should the in vitro data suggest significant biological activity, an in vivo study is warranted to understand systemic toxicity. The OECD provides internationally recognized guidelines that prioritize animal welfare by using fewer animals than traditional methods. [13]The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses 3 animals per step. [14]
Caption: Decision-making flowchart for the OECD 423 acute toxic class method.
Protocol Principles: OECD Guideline 423
-
Animal Model: The study is typically conducted using a single sex (usually females, as they are often slightly more sensitive) of a rodent species, such as the Wistar rat. [14]2. Dosing: A group of three animals is dosed at a starting concentration (e.g., 300 mg/kg body weight) via oral gavage. The choice of starting dose is based on existing data from in vitro tests or structurally related compounds. [13][15]3. Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next.
-
If 2 or 3 animals die, the test is stopped, and the substance is classified based on that result.
-
If 0 or 1 animal dies, the test proceeds to a higher dose (e.g., 2000 mg/kg) with another group of 3 animals.
-
Conversely, if a lower toxicity classification is needed, a lower starting dose (e.g., 50 mg/kg) may be used.
-
-
Endpoint: The result is not a precise LD₅₀ value but rather a classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories, which is sufficient for hazard labeling and risk assessment. [14][15]
Discussion and Structure-Toxicity Relationship (STR)
The integration of a furazan ring onto a benzoic acid scaffold via a methoxy linker creates a complex toxicological profile. The following STR insights can be drawn:
-
Ortho-Substitution: The large substituent at the 2-position of the benzoic acid ring likely increases its general toxicity compared to the parent molecule, a trend observed with other derivatives. [7]* Furazan-Driven ROS: The primary differentiating toxicity pathway is likely the redox cycling capability of the furazan moiety. This could lead to selective toxicity in cells with high metabolic rates or compromised antioxidant defenses. This mechanism is distinct from the general acidity-driven irritation of benzoic acid.
-
Lipophilicity and Permeability: The overall structure is more lipophilic than benzoic or salicylic acid, which could enhance its ability to cross cell membranes and access intracellular targets, potentially increasing its potency.
Caption: Hypothesized structure-toxicity relationships for the target compound.
Conclusion
While "2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" is a novel entity with no direct public safety data, a robust toxicological hypothesis can be constructed through careful analysis of its structural components. The compound likely possesses a dual-toxicity profile: a baseline toxicity and irritation potential derived from its ortho-substituted benzoic acid core, and a more specific, potentially more potent, mechanism of cytotoxicity driven by the furazan moiety's capacity to induce oxidative stress.
This guide provides the scientific rationale and detailed experimental frameworks necessary to empirically test this hypothesis. By conducting the described in vitro and in vivo assays, researchers can generate the critical data needed to accurately classify the compound's toxicity and make informed decisions regarding its future development as a potential therapeutic agent.
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A Comprehensive Guide to the Safe Disposal of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Hazard Identification and Risk Assessment: An Evidence-Based Approach
A thorough understanding of the potential hazards is paramount for safe handling and disposal. The molecular structure of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a hybrid of two key functional groups, each contributing to its overall chemical profile.
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are common in pharmaceuticals and are generally considered irritants to the eyes, skin, and respiratory system.[1][2] Ingestion can be harmful.[3] The carboxylic acid group can be corrosive, especially at higher concentrations.
-
Furazan (1,2,5-Oxadiazole) Moiety : The furazan ring is a nitrogen- and oxygen-containing heterocycle. While the parent furazan is a stable liquid, some of its derivatives, particularly those with nitro or amino groups, are investigated as energetic materials.[4][5][6][7] This suggests that while 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid itself is not explicitly classified as an energetic material, caution should be exercised with regard to its thermal stability and potential decomposition products.[5][8] Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides.[9][10]
Given these considerations, 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid should be treated as a hazardous substance with the potential for irritation, toxicity, and unforeseen reactivity under certain conditions.
| Property/Hazard | Description | Primary Rationale & Sources |
| Physical State | Likely a solid at room temperature, similar to other benzoic acid derivatives.[1][2] | Based on analogous compounds like 2-(4-Methylbenzoyl)benzoic acid.[1] |
| Oral Toxicity | Assumed to be harmful if swallowed. | Benzoic acid derivatives can exhibit oral toxicity.[3][9] |
| Dermal & Eye Irritation | Expected to cause skin and serious eye irritation. | A common characteristic of benzoic acid derivatives.[1][2][11] |
| Inhalation Hazard | May cause respiratory irritation. | Dust or aerosols can irritate the respiratory tract.[1][2] |
| Reactivity | Avoid strong oxidizing agents and strong bases. Thermal decomposition may produce hazardous gases (e.g., NOx, CO, CO2).[10] | General reactivity of benzoic acids and potential for furazan ring decomposition.[2][4][10] |
| Environmental Hazard | Assumed to be harmful to aquatic life.[3] Avoid release into the environment. | A precautionary stance based on related compounds.[3] |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE must be worn when handling 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid in any form (solid, solution, or as waste).
-
Eye Protection : Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A laboratory coat must be worn and fully buttoned.
-
Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.
General Handling Precautions:
-
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[12]
-
Avoid the formation of dust and aerosols.[13]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[9]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The response depends on the scale of the spill.
For Small Spills (manageable by trained personnel):
-
Alert Colleagues : Inform others in the immediate area.
-
Isolate the Area : Prevent access to the spill area.
-
Don Appropriate PPE : Ensure all necessary PPE is worn before cleanup.
-
Contain and Absorb : If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand). If it is a solid, gently sweep it up to avoid creating dust.[14]
-
Collect Waste : Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.[14]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose of Materials : All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate : Immediately evacuate the laboratory.
-
Alert Others : Activate the nearest fire alarm and alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
Secure the Area : Close the laboratory doors and prevent entry.
-
Provide Information : Be prepared to provide the emergency response team with the Safety Data Sheet (if available) or information on the nature of the spilled material.
Step-by-Step Disposal Procedure
The disposal of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid must be handled through a licensed hazardous waste management service, in accordance with local, state, and federal regulations.[15][16] Do not dispose of this chemical down the drain or in regular trash.[17][18]
Workflow for Proper Disposal
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Safeguarding Your Research: A Practical Guide to Handling 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
The unique structure of this molecule, which combines a benzoic acid scaffold with a furazan ring system, suggests a potential for biological activity, making it a compound of interest in medicinal chemistry.[2] However, this novelty also necessitates a cautious and well-informed approach to its handling.
Core Hazard Assessment: A Synthesis of Structural Analogues
Based on the known properties of benzoic acid derivatives and furazan-containing compounds, we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Aromatic carboxylic acids are often irritating to the skin and eyes upon contact.[3][4][5] Repeated or prolonged contact may lead to inflammation.
-
Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause irritation to the respiratory system.[3][5][6]
-
Harmful if Swallowed: Many substituted benzoic acids are classified as harmful if ingested.[5][7][8]
-
Potential for Energetic Properties: Some furazan derivatives are known to be energetic materials.[9] While this does not automatically classify our compound of interest as explosive, it underscores the importance of avoiding conditions of high temperature and pressure until more specific stability data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure.[1] The selection of appropriate PPE is contingent on the specific laboratory operation being performed. All personnel handling chemicals are required to wear, at a minimum, pants and closed-toe shoes, chemically resistant gloves, a lab coat, and eye protection.[10]
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields. A face shield is recommended if there is a risk of dust generation.[1][11] | Nitrile gloves (minimum 0.11 mm thickness).[8] Inspect gloves prior to use and use proper removal technique.[12] | Standard laboratory coat.[11] | If weighing outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of fine particles.[11] |
| Solution Preparation and Transfers | Chemical splash goggles.[10] A face shield worn over goggles is required when there is a significant splash hazard.[10] | Nitrile gloves. Change gloves immediately if contaminated.[13] | A laboratory coat is mandatory. For larger volumes, a chemical-resistant apron over the lab coat is advised.[11] | Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Running Reactions (Heating/Refluxing) | Chemical splash goggles and a face shield are required.[11] | Insulated, chemical-resistant gloves should be considered when handling hot glassware. Nitrile gloves should be worn for all other manipulations. | A flame-resistant lab coat should be worn if flammable solvents are in use. | All operations involving heating should be conducted within a certified chemical fume hood.[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A flowchart outlining the selection of appropriate PPE based on the nature of the experimental work.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Procedures
-
Pre-Handling:
-
Read and understand this safety guide thoroughly.
-
Ensure that all necessary PPE is available and in good condition.[14]
-
Locate the nearest eyewash station and safety shower before beginning work.[14]
-
Prepare your work area in a certified chemical fume hood.[1] Decontaminate the work surface before and after use.
-
-
Handling the Compound:
-
When handling the solid, avoid creating dust.[12] Use a spatula for transfers. If there is any risk of dust generation, use a ventilated balance enclosure or work in a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[3][15]
-
-
Post-Handling:
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
All waste containing 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, including unused material, contaminated consumables, and spill cleanup materials, must be treated as chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless compatibility is known.[8]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]
By adhering to these guidelines, you can effectively mitigate the risks associated with handling 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
